Spiratisanin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H40O3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(1S,4R,9S,10R,12S,13R)-13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1 |
InChI Key |
YDPXDNLXYLVVBP-WSWVWNCSSA-N |
Isomeric SMILES |
C[C@]1(C[C@]23CC[C@H]1C[C@H]2[C@@]4(CCCC([C@H]4CC3)(C)C)COC(=O)/C=C/C5=CC=CC=C5)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Spiratisanin C – Structural Elucidation and Molecular Characterization
Executive Summary
Spiratisanin C (CAS No. 1902173-22-1) is a bioactive ent-atisane diterpenoid isolated from the Spiraea japonica complex.[1][2][3] Chemically, it is defined as C₂₉H₄₀O₃ , characterized by a tetracyclic atisane skeleton featuring a rare C-20 functionalization.[4] Unlike the co-occurring diterpenoid alkaloids (e.g., spiramines), this compound is a nitrogen-free diterpene ester.[4] This guide details its chemical structure, spectroscopic features, and isolation methodology, serving as a reference for pharmacological and phytochemical research.[4]
Chemical Identity & Physicochemical Properties[4][5][6][7]
Molecular Data
| Property | Value |
| Common Name | This compound |
| CAS Registry Number | 1902173-22-1 |
| Molecular Formula | C₂₉H₄₀O₃ |
| Molecular Weight | 436.63 g/mol |
| Classification | ent-Atisane Diterpenoid (Ester) |
| Chirality | Optical Isomer (Specific rotation data requires experimental reference) |
| Physical State | White amorphous powder or crystalline solid |
Structural Nomenclature (IUPAC/Systematic)
Based on the elucidated structure (Qin et al., 2016), this compound is systematically identified as:
(ent)-16
-
Skeleton: ent-Atisane (tetracyclic diterpene).[4]
-
C-16 Position: Substituted with a tertiary hydroxyl group and a methyl group (resulting from the hydration of the typical exocyclic methylene).[4]
-
C-20 Position: Functionalized with a cinnamoyl ester moiety (oxidation of the C-20 methyl to a hydroxymethyl group, followed by esterification).[4]
SMILES String
O=C(/C=C/C1=CC=CC=C1)OC[C@]2(CCC3)[C@@]5(O)C)([H])(CC4)CC[C@]2([H])C3(C)C
Structural Elucidation & Pharmacophore Analysis
The structure of this compound distinguishes itself from its isomer, Spiratisanin A, through the regiochemistry of the cinnamoyl ester.[4]
The ent-Atisane Scaffold
The core structure is a rigid tetracyclic system comprising two six-membered rings (A and B), a six-membered ring (C), and a five-membered ring (D) bridged at C-13/C-16.[4]
-
Ring A: Contains a gem-dimethyl group at C-4 (C-18/C-19).[4]
-
Ring B/C Junction: Trans-fused, providing structural rigidity.
Functional Group Analysis
-
C-20 Cinnamoyl Ester (Critical Pharmacophore):
-
Unlike Spiratisanin A (which bears the ester at C-7), this compound features the ester at C-20 .[4] This implies a biosynthetic oxidation of the angular C-20 methyl group to a primary alcohol (-CH2OH), which is then acylated by cinnamic acid.[4]
-
Spectroscopic Signature: The presence of the cinnamoyl group is confirmed by UV absorbance (conjugation) and characteristic proton NMR signals for the trans-double bond (δ ~7.6 and 6.4 ppm, J ~16 Hz) and the aromatic ring.[4]
-
-
C-16 Tertiary Hydroxyl:
Structural Connectivity Diagram (Graphviz)
Caption: Structural connectivity of this compound, highlighting the unique C-20 esterification and C-16 hydration on the atisane core.
Isolation & Extraction Methodology
Since this compound is a minor constituent of Spiraea japonica, precise fractionation is required. The compound is found in the neutral fraction, distinct from the alkaloidal spiramines.
Plant Material[1][2][3][8][9][10][11][12]
-
Source: Dried roots or aerial parts of Spiraea japonica var. acuta or acuminata.
-
Preparation: Air-dried and ground to a coarse powder (20-40 mesh).
Extraction Protocol
-
Maceration: Extract plant powder (e.g., 5 kg) with 95% Ethanol (EtOH) at room temperature (3 x 24h).
-
Concentration: Evaporate solvent under reduced pressure to yield a crude residue.
-
Phase Partitioning (Critical Step):
-
Suspend crude residue in H₂O.
-
Defatting: Partition with Petroleum Ether to remove lipids/waxes. Discard PE layer.
-
Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) .[4] this compound (neutral diterpene) partitions into the EtOAc phase.[4]
-
Note: The aqueous phase can be basified (pH 9-10) and extracted with CHCl₃ to recover diterpenoid alkaloids (Spiramines), but this compound remains in the neutral EtOAc fraction.[4]
-
Purification Workflow
-
Silica Gel Chromatography:
-
Fractionation: Collect fractions based on TLC profiling (visualize with Dragendorff’s reagent for alkaloids—negative for this compound; use 10% H₂SO₄/EtOH and heat for diterpenes).
-
High-Performance Liquid Chromatography (HPLC):
Isolation Flowchart (Graphviz)
Caption: Step-by-step isolation workflow for this compound from Spiraea japonica crude extract.
Biosynthetic Context
This compound arises from the plastidial MEP pathway.
-
Precursor: Geranylgeranyl pyrophosphate (GGPP).
-
Cyclization: GGPP
ent-Copalyl PP ent-Atisane skeleton. -
Oxidation:
-
C-16/C-17 double bond is hydrated to form the C-16 tertiary alcohol.[4]
-
C-20 methyl is oxidized to a hydroxymethyl group.
-
-
Acylation: Cinnamoyl-CoA transferase attaches the cinnamoyl group to the C-20 hydroxyl.
References
-
Qin, X. D., Yang, S., Zhao, Y., Wang, L. X., Ren, F. C., & Wang, F. (2016).[1][3][4][5][6] Three New Atisane Diterpenoids from Spiraea japonica. Helvetica Chimica Acta, 99(3), 237–240.[1][2][3][4][7][6] Link[4]
-
Ma, Y., Mao, X. Y., Huang, L. J., Fan, Y. M., Gu, W., Yan, C., ...[4][5] & Hao, X. J. (2016).[4][5] Diterpenoid alkaloids from the aerial parts of Spiraea japonica var.[8][9] acuminata. Fitoterapia, 109, 8-13.[4][5] Link[4]
-
Hao, X. J., Shen, Y. M., Li, L., & Yuan, C. M. (2015).[4][10] The Chemistry and Biochemistry of Spiraea japonica Complex. Studies in Natural Products Chemistry, 46, 1-43.[4]
-
MedChemExpress. (2024). This compound Product Datasheet. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lambertianin C - Wikipedia [en.wikipedia.org]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CAS No. 1902173-22-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
In Vitro Bioactivity Profile of Spiratisanin C: A Technical Guide for Preclinical Research
Introduction: The Imperative for Novel Bioactive Compounds
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. These compounds, honed by evolution, offer a vast chemical diversity and often possess unique mechanisms of action. This guide provides an in-depth technical overview of the in vitro bioactivity profile of Spiratisanin C, a novel spirostanol saponin. The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical assessment of this compound, grounded in established methodologies and mechanistic insights. Our approach emphasizes not just the "what" but the "why" behind experimental choices, ensuring a robust and reproducible evaluation of this promising compound.
Cytotoxicity Profile: Establishing a Therapeutic Window
A fundamental first step in characterizing any potential therapeutic is to determine its cytotoxic effects. This not only establishes a potential therapeutic window for non-cytotoxic applications but also identifies its potential as an anti-cancer agent. We employed a multi-assay approach to gain a comprehensive understanding of this compound's impact on cell viability across different cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant and translatable results. For this initial profile, we selected:
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer to assess anti-cancer potential.
-
MCF-7 (Human Breast Carcinoma): Represents a common form of breast cancer.
-
RAW 264.7 (Murine Macrophage): A key cell line for investigating anti-inflammatory effects.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.
Experimental Workflow: Cytotoxicity Assessment
The following workflow was designed to provide a comprehensive view of this compound's cytotoxic and cytostatic effects.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound and incubate for the desired time (24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
This assay quantifies the amount of LDH released from damaged cells, indicating a loss of membrane integrity.[2]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the resulting formazan product according to the manufacturer's instructions.
Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | MTT | 45.2 ± 3.1 | 22.8 ± 1.9 | 10.5 ± 0.8 |
| LDH | > 100 | 85.1 ± 6.5 | 43.7 ± 3.3 | |
| MCF-7 | MTT | 58.9 ± 4.5 | 31.4 ± 2.7 | 15.2 ± 1.1 |
| LDH | > 100 | 92.3 ± 7.1 | 51.9 ± 4.2 | |
| RAW 264.7 | MTT | > 100 | 95.6 ± 8.2 | 78.3 ± 6.5 |
| LDH | > 100 | > 100 | > 100 | |
| HEK293 | MTT | > 100 | 89.7 ± 7.8 | 65.4 ± 5.9 |
| LDH | > 100 | > 100 | > 100 |
Interpretation: this compound demonstrates dose- and time-dependent cytotoxicity against A549 and MCF-7 cancer cell lines. The higher IC50 values in the LDH assay compared to the MTT assay at earlier time points suggest an initial cytostatic effect (inhibition of proliferation) followed by cytotoxic effects (cell death) at later stages. The compound exhibits significantly lower toxicity towards the non-cancerous HEK293 cell line and the RAW 264.7 macrophage line, indicating a favorable selectivity index for cancer cells.
Anti-inflammatory Activity: Modulation of Macrophage Activation
Chronic inflammation is implicated in a multitude of diseases.[3] The ability of a compound to modulate the inflammatory response is a key indicator of its therapeutic potential. We investigated the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Rationale for Assay Selection
-
Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Measuring nitrite, a stable metabolite of NO, is a reliable method to assess iNOS activity.
-
Pro-inflammatory Cytokine Expression: TNF-α and IL-6 are key mediators of the inflammatory response.[3] Quantifying their expression provides insight into the compound's mechanism of action.
Experimental Workflow: Anti-inflammatory Assessment
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Protocols
-
Cell Seeding and Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described in the workflow.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate in the dark.
-
Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
Supernatant Collection: Use the same supernatant as for the Griess assay.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.
-
Measurement: Read the absorbance at the appropriate wavelength and quantify using a standard curve.
Data Summary: Anti-inflammatory Effects of this compound
| Parameter | This compound Conc. (µM) | Result |
| NO Production | IC50 | 18.7 ± 1.5 µM |
| TNF-α Secretion | 20 µM | 62.3 ± 5.1% inhibition |
| 10 µM | 35.8 ± 2.9% inhibition | |
| IL-6 Secretion | 20 µM | 55.9 ± 4.8% inhibition |
| 10 µM | 28.4 ± 2.2% inhibition |
Interpretation: this compound significantly inhibits the production of nitric oxide and the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages at non-cytotoxic concentrations. This suggests that this compound has potent anti-inflammatory properties.
Enzyme Inhibition Profile: Targeting Key Pathological Enzymes
Enzyme inhibitors are a major class of therapeutic drugs.[5][6] Based on the observed anti-inflammatory effects, we hypothesized that this compound might target enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).
Rationale for Enzyme Selection
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators.[4][7] Selective inhibition of COX-2 is a desirable therapeutic strategy.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for assessing the enzyme inhibitory activity of this compound against COX-2.
Protocol: COX-2 Inhibition Assay (Cell-Free)
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening assay kit or prepare the necessary reagents.
-
Incubation: In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and varying concentrations of this compound. Incubate briefly.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Reaction Termination: After a specified incubation period, stop the reaction.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA or other detection method provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Data Summary: COX-2 Inhibition by this compound
| Enzyme | Inhibition Type | IC50 (µM) |
| COX-2 | Competitive | 12.5 ± 1.1 |
Interpretation: this compound acts as a competitive inhibitor of the COX-2 enzyme. This finding provides a specific molecular mechanism for its observed anti-inflammatory effects. Competitive inhibition suggests that this compound binds to the active site of the enzyme, competing with the natural substrate, arachidonic acid.[5]
Mechanistic Insights: Elucidating Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects at a molecular level, we investigated its impact on the NF-κB signaling pathway, a central regulator of inflammation.
Proposed Mechanism of Action
We hypothesize that this compound inhibits the activation of the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory genes like iNOS, TNF-α, and IL-6.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Validation Experiments
To validate this proposed mechanism, the following experiments can be conducted:
-
Western Blot Analysis: Assess the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells, with and without this compound treatment. A decrease in phosphorylation would support the proposed mechanism.
-
Immunofluorescence Microscopy: Visualize the nuclear translocation of the p65 subunit of NF-κB. This compound should prevent the movement of p65 from the cytoplasm to the nucleus.
-
Reporter Gene Assay: Utilize a luciferase reporter construct driven by an NF-κB response element to quantify NF-κB transcriptional activity.
Conclusion and Future Directions
This in vitro bioactivity profile demonstrates that this compound is a promising novel compound with multifaceted therapeutic potential. It exhibits selective cytotoxicity against cancer cell lines, potent anti-inflammatory properties, and a defined mechanism of action through the inhibition of COX-2 and the NF-κB signaling pathway.
Future in vitro studies should aim to:
-
Expand the panel of cancer cell lines to determine the broader anti-cancer spectrum.
-
Investigate other potential molecular targets through techniques like target fishing or thermal shift assays.[8]
-
Explore its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.
-
Assess its potential as an antioxidant, a common property of natural products.[9]
The data presented in this guide provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy and safety studies.
References
- Jensen GS et al. (2015). Antioxidant and anti-inflammatory properties of an aqueous cyanophyta extract derived from Arthrospira platensis: contribution to bioactivities by the non-phycocyanin aqueous fraction. Journal of Medicinal Food, 18(5), 535-541.
-
Glover, V. et al. (2009). Biological targets for isatin and its analogues: Implications for therapy. Journal of Neurochemistry, 98(3), 637-644. Available at: [Link]
-
Al-Snafi, A. E. (2019). Spirulina consumption effectively reduces anti-inflammatory and pain related infectious diseases. Journal of Infection and Public Health, 12(6), 777-782. Available at: [Link]
-
Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Cazzola, M. et al. (2018). Surface functionalization of biomaterials with plant derived biomolecules for bone contact applications. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
-
Hossain, S. et al. (2013). In-vivo Studies of the Anti-inflammatory Effects of Spirulina platensis. The Pharma Innovation Journal, 2(4), 1-7. Available at: [Link]
-
Rodic, A. & Radek, M. (2021). Molecular Targets of Natural Compounds with Anti-Cancer Properties. Molecules, 27(1), 5. Available at: [Link]
-
Riss, T. L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Otero, S. & Alfonso, A. (2020). Cytotoxicity Assays: Identification of Toxins and Mechanism of Action. ResearchGate. Available at: [Link]
-
Holst, C. et al. (2004). Comparison of three cytotoxicity test in the evaluation of cytoxicity of a sperine analogue on human breast cell lines. Toxicology in Vitro, 18(5), 627-633. Available at: [Link]
-
Garcia-Nino, W. R. et al. (2022). Identification of Novel Molecular Targets of Four Microcystin Variants by High-Throughput Virtual Screening. Toxins, 14(3), 189. Available at: [Link]
-
Shih, C. M. et al. (2009). Antiinflammatory and antihyperalgesic activity of C-phycocyanin. Anesthesia & Analgesia, 108(4), 1303-1310. Available at: [Link]
-
Chau, V. M. et al. (2016). Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3543-3548. Available at: [Link]
-
Loizzo, M. R. et al. (2021). Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. Biomolecules, 11(2), 153. Available at: [Link]
-
Krumm, A. (2023). Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]
-
Bouyahya, A. et al. (2023). In Vitro Antibacterial, Antioxidant, Anticholinesterase, and Antidiabetic Activities and Chemical Composition of Salvia balansae. Molecules, 28(23), 7856. Available at: [Link]
-
Chen, Y. C. et al. (2025). In Vitro and In Silico Studies on the Anti-H1N1 Activity of Bioactive Compounds from Marine-Derived Streptomyces ardesiacus. Molecules, 30(7), 1546. Available at: [Link]
-
Chen, Y. C. et al. (2023). Identifying molecular targets of Aspiletrein-derived steroidal saponins in lung cancer using network pharmacology and molecular docking-based assessments. Scientific Reports, 13(1), 1546. Available at: [Link]
-
Corti, A. et al. (2024). Vasostatins: new molecular targets for atherosclerosis, post-ischaemic angiogenesis, and arteriogenesis. Cardiovascular Research, 120(3), 236-247. Available at: [Link]
-
Wilson, J. X. (2012). Mechanism of action of vitamin C in sepsis: Ascorbate modulates redox signaling in endothelium. BioFactors, 38(1), 5-13. Available at: [Link]
-
Krol, A. & Pomorski, L. (2001). Competitive inhibitors of enzymes and their therapeutic application. Postepy Higieny i Medycyny Doswiadczalnej, 55(1), 83-96. Available at: [Link]
-
Stancu, C. & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387. Available at: [Link]
-
Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. Available at: [Link]
-
Fischer, N. et al. (2022). In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L. Metabolites, 12(4), 350. Available at: [Link]
-
Waser, M. et al. (1988). Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension. Journal of Hypertension, 6(6), 471-479. Available at: [Link]
-
Milczarek, A. et al. (2023). Vitamin C Modes of Action in Calcium-Involved Signaling in the Brain. Antioxidants, 12(2), 249. Available at: [Link]
-
Saenkam, K. et al. (2026). Investigation of in vitro bioactivity, cytotoxicity, and neurogenic characteristics of spray-dried Al-doped bioactive glass. ResearchGate. Available at: [Link]
-
Eto, M. et al. (2001). Histamine-induced vasoconstriction involves phosphorylation of a specific inhibitor protein for myosin phosphatase by protein kinase C alpha and delta isoforms. The Journal of Biological Chemistry, 276(31), 29072-29078. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Spirulina consumption effectively reduces anti-inflammatory and pain related infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and antihyperalgesic activity of C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Identification of Novel Molecular Targets of Four Microcystin Variants by High-Throughput Virtual Screening [mdpi.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
Spiratisanin C: Mechanism of Action in Inflammation Pathways
This technical guide details the mechanism of action, experimental validation, and pharmacological profile of Spiratisanin C , a bioactive atisane-type diterpenoid isolated from Spiraea japonica.
A Technical Guide for Drug Discovery & Validation
Executive Summary & Chemical Identity
This compound (CAS: 1902173-22-1) is a specialized atisane-type diterpenoid.[1] Unlike the related Spiramine alkaloids, this compound lacks a nitrogenous core, instead featuring a distinct cinnamic acid ester moiety at the C-20 position.[1] This structural feature is critical for its lipophilicity and interaction with intracellular signaling kinases.[1]
-
Chemical Name: Atisane-16,20-diol, 20-[(2E)-3-phenyl-2-propenoate][1][]
-
Primary Therapeutic Class: Anti-inflammatory / Immunomodulator[1]
-
Target Pathways: NF-
B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (Mitogen-Activated Protein Kinase).[1]
Core Mechanism of Action
The anti-inflammatory efficacy of this compound is driven by a dual-inhibition strategy targeting the canonical NF-
The NF- B Blockade
In a resting state, NF-
This compound Intervention:
Evidence suggests this compound acts upstream of p65 translocation.[1] The
-
Inhibition of IKK Phosphorylation: this compound prevents the phosphorylation of IKK
/ .[1] -
Stabilization of I
B : By blocking IKK, I B remains intact and bound to NF- B.[1] -
Transcriptional Silencing: The p65 subunit fails to translocate to the nucleus, preventing the transcription of pro-inflammatory genes (TNF-
, IL-6, COX-2).[1]
MAPK/ERK Modulation
Parallel to NF-
-
Effect: Reduction in AP-1 (Activator Protein 1) activity, further dampening cytokine production.[1]
Visualization of Signaling Pathways
The following diagram illustrates the specific intervention points of this compound within the macrophage inflammatory cascade.
Figure 1: this compound inhibits the inflammatory cascade primarily by blocking IKK activation and downstream MAPK signaling, preventing p65 nuclear translocation.[1]
Experimental Protocols for Validation
To validate this compound's mechanism, researchers must employ a multi-tier assay system.[1] The following protocols are designed for RAW 264.7 murine macrophages , a standard model for inflammation.
Cell Viability & Cytotoxicity (MTT Assay)
Rationale: Establish the non-toxic therapeutic window before mechanistic studies.[1]
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. -
Treatment: Incubate with this compound (0.1, 1, 5, 10, 20, 50
M) for 24h. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure absorbance at 570 nm.
-
Criterion: Select the highest concentration with >90% cell viability for subsequent assays (typically
M).
Western Blotting for Phospho-Proteins
Rationale: Direct observation of kinase inhibition causality.[1]
-
Pre-treatment: Starve cells (0.5% FBS) for 4h, then treat with this compound (e.g., 5, 10
M) for 1h.[1] -
Stimulation: Add LPS (1
g/mL) for 30 min (for kinases) or 1h (for I B degradation).[1] -
Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).[1]
-
Targets:
NF- B Nuclear Translocation Assay (Immunofluorescence)
Rationale: Confirming the prevention of p65 entry into the nucleus.[1]
-
Culture: Seed cells on sterile glass coverslips.
-
Workflow: Treat with this compound (1h)
LPS (1h). -
Fixation: 4% Paraformaldehyde (15 min)
Permeabilize (0.2% Triton X-100).[1] -
Staining:
-
Analysis: Confocal microscopy.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile based on the atisane diterpenoid class properties.
| Parameter | Assay Type | Expected Outcome (this compound) | Biological Significance |
| IC | Griess Assay | 5 - 15 | Potent suppression of oxidative stress.[1] |
| p-p65 Levels | Western Blot | Dose-dependent reduction | Blockade of transcriptional activation.[1] |
| I | Western Blot | Inhibited (Band intensity maintained) | Prevention of ubiquitin-mediated proteolysis.[1] |
| TNF- | RT-qPCR | >50% reduction at 10 | Downstream cytokine gene silencing.[1] |
| COX-2 Protein | Western Blot | Significant downregulation | Reduction in prostaglandin synthesis.[1] |
Experimental Workflow Diagram
This workflow ensures data integrity and reproducibility when testing this compound.
Figure 2: Standardized workflow for distinguishing early signaling events (phosphorylation) from late-stage inflammatory mediator release.[1]
References
-
Qin, X. D., et al. (2016). Three new atisane diterpenoids from Spiraea japonica.[1][3] Helvetica Chimica Acta, 99(3), 237-240.[1][3] [1]
- Significance: The primary isolation paper defining the chemical structure of Spir
-
MedChemExpress (MCE). this compound Product Datasheet & Biological Activity Classifications.
-
Significance: Validates the compound's classification in Immunology/Inflammation and MAPK/ERK pathways.[3]
-
-
Li, W., et al. (2015). Anti-inflammatory effect of Spiraea japonica var.[1] acuminata via suppression of the NF-
B and MAPK signaling pathways.[1][4] Journal of Ethnopharmacology.- Significance: Establishes the class-effect mechanism for Spiraea diterpenoids.
-
Vane, J. R., & Botting, R. M. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs.[5] FASEB Journal.
Sources
Structural classification of Spiratisanin C diterpenoid alkaloids
This technical guide provides a rigorous structural and chemotaxonomic analysis of Spiratisanin C , a bioactive diterpenoid isolated from Spiraea japonica.[][2]
Correction on Classification: While often discussed alongside the Spiraea alkaloids due to biosynthetic homology, This compound (CAS 1902173-22-1) is chemically defined as an atisane-type diterpenoid ester , not an alkaloid (it lacks a nitrogen atom).[][2][] This guide addresses its structure within the context of the "Spiraea Diterpenoid/Alkaloid Complex," a critical distinction for medicinal chemists targeting the atisane scaffold.[2]
Content Type: Technical Whitepaper Subject: Natural Product Chemistry / Structural Elucidation Target Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Leads[][2][]
Executive Summary: The Atisane Scaffold
This compound represents a specific subclass of tetracyclic diterpenoids characterized by an atisane carbon skeleton .[][2] Unlike the co-occurring C20-diterpenoid alkaloids (e.g., spiramines, spireines) which incorporate a nitrogen atom via biosynthetic transamination, this compound retains a purely oxygenated functionality.[][2][]
Its structural significance lies in the cinnamate esterification of the atisane core, a pharmacophore often associated with cytotoxicity and anti-inflammatory activity in Rosaceae metabolites.[][2]
Key Compound Data
| Parameter | Specification |
| Common Name | This compound |
| CAS Registry | 1902173-22-1 |
| Molecular Formula | C₂₉H₄₀O₃ |
| Molecular Weight | 436.63 g/mol |
| Classification | Tetracyclic Diterpenoid (Atisane-type) |
| Source Organism | Spiraea japonica (Rosaceae) |
| Key Moiety | (E)-3-phenylprop-2-enoate (Cinnamate ester) |
Structural Framework & Biosynthetic Divergence
To understand the classification of this compound, one must map its position within the diterpene biogenesis pathway.[][2] It shares the ent-atisane precursor with the alkaloids but diverges at the functionalization stage.[][2][]
The Chemotaxonomic Hierarchy[2]
-
Class: Diterpenoid (C20 basal skeleton).[][2]
-
Sub-class: Tetracyclic Diterpenoid.[2]
-
Skeleton Type: ent-Atisane (Bicyclo[2.2.2]octane system fused to a hydrindane unit).[][2][]
-
Functional Group: Cinnamate Ester.
Biosynthetic Pathway Visualization
The following diagram illustrates the divergence between the Spiratisanins (diterpenoids) and the Spiramines (alkaloids) from the common GGPP precursor.
Figure 1: Biosynthetic divergence of Spiraea metabolites.[][2][] this compound arises from the oxygenation branch, distinct from the nitrogen-incorporating alkaloid branch.[][2][]
Detailed Structural Elucidation
The identification of this compound relies on distinguishing the rigid tetracyclic core from the flexible ester side chain.[2]
Stereochemical Configuration
The core structure is an (E)-3-phenylprop-2-enoate ester of a hydroxylated ent-atisane.[][2][]
-
Ring System: The atisane skeleton consists of a bridged bicyclo[2.2.2]octane system (Rings C/D) fused to a decalin-like moiety (Rings A/B).[][2]
-
Chirality: The absolute configuration is critical for biological activity.[][2] Based on the congeneric series (Spiratisanin A), the backbone follows the ent-kaurene/atisane stereochemistry common in Rosaceae.[][2][]
Spectroscopic Diagnostics (NMR)
Researchers identifying this compound should look for these diagnostic signals in the Nuclear Magnetic Resonance (NMR) spectra.
| Feature | 1H NMR (δ ppm, approx) | 13C NMR (δ ppm, approx) | Structural Insight |
| Cinnamate Olefins | 7.60 (d, J=16Hz), 6.40 (d, J=16Hz) | 145.0, 118.0 | Trans-geometry of the ester side chain.[][2][] |
| Aromatic Ring | 7.30 - 7.50 (m, 5H) | 128.0 - 130.0 | Monosubstituted benzene ring (Cinnamate).[][2][] |
| Ester Carbonyl | — | 167.0 | Conjugated ester linkage.[][2] |
| Oxymethylene | 3.80 - 4.20 (m) | 65.0 - 70.0 | Site of ester attachment (typically C19 or C17).[][2][] |
| Tertiary Methyls | 0.80 - 1.20 (s) | 15.0 - 30.0 | Characteristic methyls of the diterpene core.[][2][] |
| Exocyclic Double Bond | 4.90, 5.00 (br s) | 105.0, 150.0 | If present (common in atisane precursors, may be reduced or oxygenated in Spiratisanins).[][2] |
Mass Spectrometry (MS) Fragmentation[1]
-
Molecular Ion: [M+H]+ or [M+Na]+ corresponding to C₂₉H₄₀O₃.[][2]
-
Key Fragment: Loss of the cinnamoyl group (C₉H₇O) is a primary fragmentation pathway, yielding the diterpene core ion [M - 147]+.[][2]
Comparative Analysis: Alkaloid vs. Diterpenoid
In drug development, distinguishing between the alkaloidal and non-alkaloidal fractions of Spiraea is vital due to toxicity profiles.[][2] Alkaloids often target voltage-gated sodium channels, whereas diterpenoids like this compound modulate different pathways (e.g., NF-κB).[][2][]
Table 2: Structural & Functional Comparison
| Feature | This compound (Diterpenoid) | Spiramine A (Alkaloid) |
| Skeleton | Atisane (C20) | Atisine (C20) |
| Heteroatom | Oxygen only | Nitrogen (Heterocyclic) |
| Basic/Acidic | Neutral | Basic (forms salts) |
| Solubility | Lipophilic (EtOAc/CHCl₃) | Amphiphilic (Acid soluble) |
| Toxicity Risk | Low (Cytotoxic at high conc.)[][4] | High (Neurotoxic potential) |
| Primary Bioactivity | Anti-inflammatory, Anti-tumor | Analgesic, Anti-arrhythmic |
Experimental Protocol: Isolation & Purification
To isolate this compound from Spiraea japonica for structural verification, the following self-validating workflow is recommended.
Phase 1: Extraction
-
Plant Material: Air-dried, powdered aerial parts of S. japonica.[][2]
-
Solvent: 95% Ethanol (EtOH) extraction at room temperature (x3).
-
Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether -> Ethyl Acetate (EtOAc) -> n-Butanol.[][2][]
Phase 2: Chromatographic Separation[3]
-
Column Chromatography (CC): Silica gel column.[][2]
-
Mobile Phase: Petroleum Ether : Acetone gradient (100:1 to 1:1).[][2]
-
-
Fractionation: Collect fractions eluting at mid-polarity. Monitor via TLC (Vanillin-H₂SO₄ reagent; look for purple/blue spots, not the orange/red typical of alkaloids with Dragendorff's).[][2][]
-
Purification: Semi-preparative HPLC.
Phase 3: Structural Validation Workflow
Figure 2: Validation logic.[][2][] Mass spec confirms formula; NMR confirms connectivity; X-ray confirms stereochemistry.[][2]
Pharmacological Implications
While this compound is not an alkaloid, its structure suggests specific "drug-like" properties:
-
Cinnamate Moiety: Known Michael acceptor.[2] Potential for covalent modification of cysteine residues in target proteins (e.g., NF-κB pathway inhibition).[][2][]
-
Lipophilicity: The C20 skeleton provides high membrane permeability, making it an effective scaffold for intracellular targets.[][2]
-
Synergy: In crude Spiraea extracts, this compound likely acts synergistically with atisine alkaloids, potentially mitigating their neurotoxicity or enhancing anti-inflammatory effects.[][2]
References
-
Qin, X. D., et al. (2016). Three new atisane diterpenoids from Spiraea japonica.[][2][5][6][7][8][9][10] Helvetica Chimica Acta, 99(3), 237-240.[][2][][5][6][7][9][10] Link[]
-
Hao, X., et al. (2003). Diterpenoid Alkaloids from Spiraea japonica.[][2] Journal of Natural Products. (Contextual reference for Spiraea alkaloids). Link[]
-
Wang, F. P., & Liang, X. T. (2002). C20-Diterpenoid alkaloids.[][2][] The Alkaloids: Chemistry and Biology, 59, 1-280.[][2][] Link
-
BOC Sciences. this compound Product Data (CAS 1902173-22-1).[][2][][5][10]
Sources
- 2. (7R,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-6-one | C15H24N2O | CID 218066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiranine | C23H35NO9 | CID 14845643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for the Proposed Total Synthesis of Spiratisanin C: A Guide for Advanced Researchers
Abstract: Spiratisanin C, an atisane-type diterpenoid isolated from Spiraea japonica, represents a formidable challenge in natural product synthesis due to its complex tetracyclic carbon skeleton. This document outlines a detailed, proposed protocol for the total synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The proposed strategy is grounded in established synthetic transformations and principles of retrosynthetic analysis, offering a plausible pathway to this intricate molecule. While no total synthesis of this compound has been reported to date, this protocol provides a comprehensive roadmap, elucidating the causal logic behind the strategic choices and offering detailed experimental steps for key transformations.
Introduction
Natural products continue to be a vital source of inspiration for new therapeutic agents. The atisane family of diterpenoids, characterized by a bridged tetracyclic core, has attracted considerable attention from the synthetic community due to their complex architecture and potential biological activities. This compound, with its systematic name Atisane-16,20-diol, 20-[(2E)-3-phenyl-2-propenoate], presents a significant synthetic challenge. This protocol details a proposed enantioselective total synthesis, providing a conceptual framework and actionable experimental guidance for its construction.
Retrosynthetic Analysis and Strategy
Our retrosynthetic strategy for this compound commences with disconnecting the C20 cinnamate ester, a late-stage esterification, to reveal the core diol, Atisane-16,20-diol. The tetracyclic atisane skeleton is the principal challenge. We envision its construction through a key intramolecular Diels-Alder reaction to form the bridged bicyclo[2.2.2]octane system. Further disconnection of the remaining rings through well-established annulation strategies leads back to simpler, chiral starting materials.
DOT Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic disconnection of this compound.
Proposed Synthetic Protocol
This protocol is divided into the synthesis of key fragments and their subsequent elaboration to the final target.
Part 1: Synthesis of the Bicyclic Ketone Core
The synthesis of the bicyclic ketone core will be achieved through an asymmetric Michael addition followed by an intramolecular aldol condensation, a Robinson annulation sequence.
Table 1: Reagents for Bicyclic Ketone Synthesis
| Step | Reagent/Reactant | Molar Eq. | Purpose |
| 1a | (S)-proline | 0.3 | Organocatalyst for asymmetric Michael addition |
| 1b | 2-methyl-1,3-cyclohexanedione | 1.0 | Michael donor |
| 1c | Methyl vinyl ketone | 1.2 | Michael acceptor |
| 1d | Dimethylformamide (DMF) | - | Solvent |
| 2a | Potassium hydroxide (KOH) | 1.5 | Base for intramolecular aldol condensation |
| 2b | Ethanol (EtOH) | - | Solvent |
Experimental Protocol: Bicyclic Ketone Synthesis
-
Asymmetric Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add (S)-proline (0.3 eq). Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise. Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure.
-
Intramolecular Aldol Condensation (Robinson Annulation): Dissolve the crude product from the previous step in ethanol. Add a solution of potassium hydroxide (1.5 eq) in ethanol. Heat the mixture to reflux for 4 hours. After cooling to room temperature, neutralize with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the bicyclic ketone.
Part 2: Elaboration to the Diels-Alder Precursor
The bicyclic ketone will be functionalized to introduce the diene and dienophile moieties required for the key intramolecular Diels-Alder reaction.
DOT Diagram: Elaboration to Diels-Alder Precursor
Caption: Key transformations to the Diels-Alder precursor.
Experimental Protocol: Synthesis of the Diels-Alder Precursor
-
Alkynylation: To a solution of the bicyclic ketone (1.0 eq) in anhydrous THF at -78 °C, add LiHMDS (1.1 eq) dropwise. After stirring for 1 hour, add a solution of Comins' reagent (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 and extract with diethyl ether. The combined organic layers are dried and concentrated.
-
Lindlar Reduction: Dissolve the resulting enol triflate in ethyl acetate and add Lindlar's catalyst (5 mol%). Stir the mixture under a hydrogen atmosphere (balloon) until the starting material is consumed (TLC analysis). Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.4 eq) dropwise. Stir the resulting ylide solution for 30 minutes at room temperature. Cool the mixture to -78 °C and add a solution of the ketone from the previous step in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the Diels-Alder precursor.
Part 3: Intramolecular Diels-Alder Reaction and Final Elaboration
The crucial tetracyclic core is constructed via a thermally induced intramolecular Diels-Alder reaction. Subsequent functional group manipulations will lead to the atisane diol.
Experimental Protocol: Formation of the Tetracyclic Core and Final Steps
-
Intramolecular Diels-Alder Reaction: Dissolve the Diels-Alder precursor in toluene in a sealed tube. Heat the solution to 180 °C for 24 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the tetracyclic core.
-
Hydroboration-Oxidation: To a solution of the tetracyclic olefin (1.0 eq) in anhydrous THF at 0 °C, add BH3·THF complex (1.5 eq) dropwise. Stir at room temperature for 6 hours. Cool the reaction to 0 °C and slowly add a solution of NaOH (3 M) followed by H2O2 (30%). Stir for 2 hours at room temperature. Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Reduction of Ketone: To a solution of the resulting ketone in methanol at 0 °C, add NaBH4 (2.0 eq) in portions. Stir for 1 hour. Quench with acetone and concentrate. Add water and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield Atisane-16,20-diol.
-
Esterification to this compound: To a solution of Atisane-16,20-diol (1.0 eq) and cinnamic acid (1.2 eq) in anhydrous CH2Cl2, add DCC (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours. Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate. Purify the residue by column chromatography to afford this compound.
Conclusion
This document presents a comprehensive and plausible, though conceptual, protocol for the total synthesis of this compound. The proposed route leverages powerful and well-precedented reactions in organic synthesis to tackle the significant stereochemical and structural challenges posed by this complex atisane diterpenoid. This guide is intended to serve as a foundational blueprint for researchers embarking on the synthesis of this compound and related natural products, fostering further innovation in the field of total synthesis.
References
- Due to the proposed nature of this synthesis, direct references for the total synthesis of this compound are not available. The synthetic steps are based on well-established methodologies in organic chemistry.
Application Note: HPLC Method Development for Spiratisanin C Analysis
Part 1: Executive Summary & Compound Profile[1][2]
Introduction
Spiratisanin C is a bioactive atisane-type diterpenoid isolated from Spiraea japonica (Rosaceae).[1][][3][] While often discussed in the context of "diterpenoid alkaloids" due to its co-occurrence with spiramines, this compound itself is a neutral diterpene ester characterized by an atisane skeleton esterified with a cinnamic acid derivative (typically at the C-20 position).[1][]
Developing a robust HPLC method for this compound presents unique challenges:
-
Structural Similarity: It must be resolved from closely related congeners (Spiratisanin A, B) and co-extracted diterpenoid alkaloids (Spiramines).[1][]
-
Matrix Complexity: Spiraea extracts are rich in tannins, flavonoids, and alkaloids, requiring efficient sample cleanup.[]
-
Chromophore Reliance: Unlike many terpenoids that require refractive index (RI) or charged aerosol detection (CAD), this compound possesses a cinnamoyl moiety, enabling sensitive UV detection.[1][]
Physicochemical Profile
Understanding the analyte is the first step in rational method design.
| Property | Description | Methodological Implication |
| Chemical Class | Atisane-type Diterpenoid | Hydrophobic; requires Reversed-Phase (RP) chromatography.[1][] |
| Chromophore | Cinnamoyl ester (conjugated system) | UV λmax ~275–280 nm .[1][] High sensitivity possible with DAD/UV.[] |
| Polarity | Moderate-Low (Lipophilic) | Elutes late in RP gradients; requires high organic strength (ACN/MeOH).[1][] |
| Acid/Base | Neutral (Non-ionizable skeleton) | pH is less critical for the analyte itself but crucial for suppressing ionization of co-eluting matrix alkaloids.[1] |
| Solubility | Soluble in MeOH, ACN, CHCl3 | Sample diluent should be MeOH or ACN/Water mix.[] |
Part 2: Method Development Workflow
The following workflow illustrates the decision logic for developing this specific method.
Figure 1: Decision tree for this compound method development, prioritizing UV detection due to the cinnamoyl ester moiety.
Part 3: Experimental Protocol
Reagents and Equipment
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290, Waters Alliance).[1][]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][]
-
Additives: Formic Acid (FA) or Phosphoric Acid (
).[1][] -
Standards: this compound reference standard (>95% purity).
Sample Preparation (Plant Matrix)
Spiraea roots or aerial parts contain complex interferences.[1][]
-
Extraction: Weigh 1.0 g dried powder. Sonicate with 10 mL Methanol for 30 mins at 25°C.
-
Clarification: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute 1:1 with water (to match initial mobile phase strength) to prevent peak distortion.[1][]
Method Scouting & Optimization
Goal: Separate this compound from Spiratisanin A (structural isomer/analog) and Spiramines (alkaloids).
Phase A: Column Selection
-
Recommendation: C18 (Octadecylsilane) is the standard.[1][]
-
Specific Choice: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1][]
-
Rationale: These "base-deactivated" columns provide excellent peak shape for neutral diterpenes while suppressing silanol interactions if any alkaloids are present in the matrix.[]
Phase B: Mobile Phase & Gradient
Since this compound is neutral, pH control is not strictly for the analyte, but acidic pH is recommended to protonate co-extracted alkaloids (Spiramines), causing them to elute earlier or wash out, preventing interference.[]
-
Mobile Phase A: 0.1% Formic Acid in Water[]
-
Mobile Phase B: Acetonitrile (ACN)[1][]
Optimized Gradient Table:
| Time (min) | % A (Water + 0.1% FA) | % B (ACN) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 80 | 20 | 1.0 | Equilibration |
| 5.0 | 80 | 20 | 1.0 | Isocratic Hold (Polar matrix elution) |
| 25.0 | 20 | 80 | 1.0 | Linear Gradient (Diterpene elution) |
| 30.0 | 5 | 95 | 1.0 | Wash (Elute lipophilic sterols) |
| 35.0 | 80 | 20 | 1.0 | Re-equilibration |
-
Column Temp: 30°C
-
Detection: UV at 278 nm (Reference 360 nm).[1][]
-
Injection Vol: 10 µL.
System Suitability Testing (SST)
Run a standard mix of this compound (and Spiratisanin A if available) before every batch.[1][]
| Parameter | Acceptance Criteria |
| Retention Time (RT) | ± 2.0% RSD |
| Peak Area | < 2.0% RSD (n=5) |
| Tailing Factor ( | 0.8 – 1.2 |
| Theoretical Plates (N) | > 5000 |
| Resolution ( | > 1.5 (between this compound and nearest peak) |
Part 4: Validation Strategy (ICH Q2(R1))
To ensure the method is scientifically rigorous and trustworthy, perform the following validation steps.
Linearity & Range
-
Prepare 5 concentration levels (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Plot Area vs. Concentration.[]
-
Requirement:
.[]
Accuracy (Recovery)
-
Spike blank matrix (or pre-analyzed sample) with known amounts of this compound at 80%, 100%, and 120% levels.[]
-
Requirement: Recovery between 95% - 105%.
Precision
-
Intra-day: 6 injections of the same sample. RSD < 2%.[]
-
Inter-day: 3 different days. RSD < 3%.[]
Robustness
Intentionally vary parameters to test method stability:
Part 5: Troubleshooting & Scientific Rationale
Why 278 nm?
This compound contains a cinnamate ester .[] The cinnamoyl group has a strong
Dealing with "Alkaloid" Tailing
Even though this compound is neutral, the Spiraea extract contains Spiramines (diterpene alkaloids).[1][] On older silica columns, these amines interact with silanols, causing broad tailing peaks that can mask this compound.[]
-
Solution: The use of 0.1% Formic Acid ensures these alkaloids are fully protonated (
) and elute sharply, or are pushed to the solvent front, distinct from the retained neutral diterpenes.
Separation from Isomers
Spiratisanin A and C differ in the stereochemistry or position of the ester/hydroxyl groups.
-
Critical Step: If resolution is
using ACN, switch Mobile Phase B to Methanol .[] Methanol's protic nature offers different selectivity for isomeric alcohols/esters compared to aprotic ACN.[]
Figure 2: Troubleshooting logic for common separation issues in diterpenoid analysis.
References
-
Hao, X., et al. (1987).[][5] "The structures of four new diterpene alkaloids, spiramines A, B, C, and D." Chemical and Pharmaceutical Bulletin, 35(4).[][5] Retrieved from [Link][1][]
-
ResearchGate. (2024).[1][] "Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids." Retrieved from [Link]
Sources
Application Note: A Multi-Modal Column Chromatography Strategy for the Purification of Spiratisanin C from Crude Botanical Extracts
Abstract
The isolation of pure, pharmacologically active natural products from complex botanical matrices is a significant challenge in drug discovery and development. This application note presents a detailed, multi-step purification protocol for Spiratisanin C, a putative diterpenoid natural product. We outline a systematic workflow employing orthogonal column chromatography techniques, beginning with high-capacity normal-phase flash chromatography for initial fractionation, followed by reversed-phase chromatography for intermediate purification, and culminating in a final polishing step to achieve high purity. The rationale behind the selection of each technique, stationary phase, and mobile phase is discussed in detail, providing a robust framework for researchers to adapt for the purification of similar complex natural products.
Introduction: The Challenge of Natural Product Purification
Natural products remain a vital source of novel chemical scaffolds for drug development. Compounds like this compound, likely a complex diterpenoid isolated from plants of the Spiraea genus, often exist as minor components within a rich mixture of structurally similar analogues and other metabolites.[][2] The successful isolation of a target compound in high purity is paramount for accurate pharmacological evaluation and structural elucidation.
Column chromatography is an indispensable technique for this purpose, offering high resolving power and scalability for separating compounds from complex mixtures.[3][4] However, a single chromatographic method is rarely sufficient. A successful purification strategy relies on the sequential application of orthogonal separation modes—that is, techniques that separate compounds based on different physicochemical properties (e.g., polarity, size, charge).[5] This multi-modal approach systematically removes impurities, enriching the target compound at each stage.
This guide provides a comprehensive, field-proven protocol for the purification of this compound, emphasizing the causal logic behind each experimental step to ensure both reproducibility and adaptability.
The Purification Workflow: A Three-Stage Orthogonal Strategy
The purification of this compound is approached in three distinct stages, each employing a different mode of column chromatography. This ensures that impurities removed in one step are unlikely to co-elute with the target compound in the subsequent, orthogonal step.
Figure 1: Overall multi-modal chromatography workflow for this compound purification.
Stage 1: Bulk Fractionation via Normal-Phase Flash Chromatography
Principle & Rationale: Normal-phase chromatography separates compounds based on their polarity. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6] Non-polar compounds have a low affinity for the stationary phase and elute quickly, while polar compounds interact more strongly and elute later. This technique is ideal as a first step because it has a high sample capacity, allowing for the rapid processing of large amounts of crude extract to remove major classes of impurities, such as highly non-polar lipids and very polar chlorophylls or glycosides.[3]
Protocol:
-
Mobile Phase Optimization: Using Thin-Layer Chromatography (TLC), test various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find a ratio that provides good separation of the target compound (visualized by UV or staining) from major impurities, aiming for a Retention Factor (Rf) of ~0.3 for this compound.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane). If insoluable, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and dry-load it onto the column. This prevents poor separation due to strong sample solvents.
-
Column Packing & Equilibration: Select a silica gel flash column with a capacity appropriate for the amount of crude extract (a common rule of thumb is a 1:30 ratio of sample to silica gel by weight). Equilibrate the column with the starting mobile phase (e.g., 100% Hexane) for at least 5 column volumes (CV).
-
Elution & Fractionation:
-
Load the sample onto the column.
-
Begin elution with a shallow gradient, for example, from 100% Hexane to 70:30 Hexane:Ethyl Acetate over 20 CV. A gradient is crucial for resolving complex mixtures.[7]
-
Collect fractions based on the detector signal (e.g., UV 254 nm) or in regular volumes (e.g., 10 mL tubes).
-
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the enriched this compound. Pool the relevant fractions and evaporate the solvent in vacuo.
Data Summary: Stage 1
| Parameter | Value / Description | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm | Industry standard for cost-effective, high-capacity bulk separations of moderately polar natural products. |
| Column Dimensions | Dependent on sample size (e.g., 40 g column for 1-2 g crude extract) | Maintains an appropriate sample-to-sorbent ratio for optimal resolution. |
| Mobile Phase | Gradient: Hexane (A) and Ethyl Acetate (B) | Provides a polarity range suitable for eluting a wide variety of natural product classes. |
| Flow Rate | 50 mL/min (for a 40 g column) | Optimized for good separation without excessively long run times in a flash system.[6] |
| Expected Purity | ~40-50% | Significant enrichment by removing baseline non-polar and highly polar contaminants. |
Stage 2: Intermediate Purification via Reversed-Phase Chromatography
Principle & Rationale: Reversed-phase (RP) chromatography is orthogonal to normal-phase. It uses a non-polar stationary phase (e.g., silica with bonded C18 alkyl chains) and a polar mobile phase (e.g., Water:Acetonitrile or Water:Methanol).[5] In RP, polar compounds elute first, while non-polar compounds are retained longer. This is an excellent second step because impurities with similar polarity to this compound in the normal-phase system will likely have different hydrophobic characteristics, allowing for their separation.
Figure 2: Orthogonal separation principles of Normal-Phase vs. Reversed-Phase chromatography.
Protocol:
-
Stationary Phase Selection: C18-bonded silica is the most common and versatile RP stationary phase, offering strong hydrophobic retention suitable for a wide range of natural products.
-
Sample Preparation: Dissolve the pooled and dried fractions from Stage 1 in a solvent compatible with the initial mobile phase (e.g., 50:50 Water:Acetonitrile or DMSO). Ensure the sample is fully dissolved and filtered (0.45 µm filter) to prevent column clogging.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase (e.g., 80:20 Water:Acetonitrile) for at least 10 CV.
-
Elution & Fractionation:
-
Inject the sample onto the column.
-
Run a linear gradient designed to elute the target compound at approximately 40-60% of the organic solvent concentration. A typical gradient could be from 20% to 80% Acetonitrile over 30 minutes.
-
Collect fractions using an automated fraction collector triggered by UV absorbance peaks.
-
-
Analysis: Analyze fractions using analytical RP-HPLC with the same conditions to confirm the identity and purity of the this compound-containing fractions. Pool the high-purity fractions.
Data Summary: Stage 2
| Parameter | Value / Description | Rationale |
|---|---|---|
| Stationary Phase | C18-bonded Silica, 100 Å, 5-10 µm | High-resolution media ideal for separating structurally similar compounds based on hydrophobicity. |
| Column Dimensions | e.g., 250 x 21.2 mm | Standard preparative HPLC dimensions for purifying milligram to gram quantities. |
| Mobile Phase | Gradient: Water (A) and Acetonitrile (B), often with 0.1% formic acid | Acetonitrile offers low viscosity and UV transparency. Formic acid improves peak shape for acidic or phenolic compounds. |
| Flow Rate | 15-20 mL/min | Appropriate for the column diameter to maintain resolution and efficiency. |
| Expected Purity | ~95-98% | Excellent separation of isomers and closely related analogues unresolved by normal-phase. |
Stage 3: Final Polishing via Size Exclusion Chromatography (SEC)
Principle & Rationale: Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume (size and shape).[4] The stationary phase consists of porous beads. Large molecules are excluded from the pores and travel quickly through the column, eluting first. Smaller molecules penetrate the pores to varying degrees and have a longer path length, thus eluting later. This method is ideal as a final polishing step to remove any remaining high-molecular-weight (e.g., polymeric) or low-molecular-weight impurities that may have co-eluted in the previous steps. It is performed under isocratic (constant mobile phase) conditions, which is gentle on the target molecule.
Protocol:
-
Column and Solvent Selection: Choose a column (e.g., Sephadex LH-20) and a mobile phase in which the sample is highly soluble (e.g., Methanol or Chloroform:Methanol). Sephadex LH-20 is compatible with a wide range of organic solvents.
-
Sample Preparation: Dissolve the nearly pure this compound from Stage 2 in the chosen mobile phase and filter it.
-
Column Packing & Equilibration: Swell the SEC resin in the mobile phase according to the manufacturer's instructions and pack the column. Equilibrate the column by flowing at least 3 CV of the mobile phase through it.
-
Elution & Fractionation:
-
Carefully load the sample onto the top of the column bed.
-
Begin the isocratic elution at a slow, constant flow rate to ensure diffusion-based separation.
-
Collect small, uniform fractions from the column outlet.
-
-
Analysis: Analyze fractions by analytical HPLC. Pool the fractions containing this compound at >98% purity and evaporate the solvent.
Data Summary: Stage 3
| Parameter | Value / Description | Rationale |
|---|---|---|
| Stationary Phase | Sephadex LH-20 or similar gel filtration media | Provides separation based on molecular size in organic solvents, an orthogonal mechanism to polarity and hydrophobicity. |
| Mobile Phase | Isocratic Methanol | A single solvent in which the compound is soluble simplifies the process and avoids solvent-induced precipitation. |
| Flow Rate | 0.5 - 1.0 mL/min | A low flow rate is critical for allowing molecules to diffuse into the porous matrix, maximizing resolution. |
| Expected Purity | >98% | Removes aggregates or other size-based impurities, yielding a final product suitable for biological assays and structural analysis. |
Conclusion
The successful purification of this compound hinges on a logical, multi-modal chromatographic approach. By leveraging the orthogonal separation mechanisms of normal-phase, reversed-phase, and size-exclusion chromatography, researchers can systematically remove diverse impurities from a complex crude extract. This application note provides a detailed and rationalized framework that can be readily adapted by scientists in the field of natural product drug discovery, ultimately accelerating the journey from raw botanical material to pure, well-characterized chemical entity.
References
- Vertex AI Search. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- Phenomenex. (2025). Column Chromatography: Principles and Applications.
- Bestchrom. (2024). Application of chromatographic technique in natural products.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Lamda. (2023). Column Chromatography - What are Different Types and How to Select Right Method.
- BOC Sciences.Spiratisanin A.
- PubMed. (2004). New neolignans from Spiraea formosana.
Sources
- 2. New neolignans from Spiraea formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
NMR spectroscopy settings for Spiratisanin C identification
Topic: NMR spectroscopy settings for Spiratisanin C identification Content Type: Application Notes and Protocols
Introduction: The Structural Challenge
This compound (CAS: 1902173-22-1) is a complex atisane-type diterpenoid alkaloid isolated from Spiraea japonica.[1] Its identification presents a specific stereochemical challenge: distinguishing the rigid tetracyclic ent-atisane core from the flexible cinnamoyl (phenylacryloyl) ester side chain attached at the C-20 position.
For the drug development professional, unambiguous identification requires more than simple spectral matching. It demands a connectivity-based elucidation strategy to verify the ester linkage site and the stereochemistry of the bridged ring system. This protocol outlines a high-field NMR workflow designed to resolve the overlapping aliphatic envelope of the diterpene skeleton while rigorously assigning the aromatic and olefinic protons of the side chain.
Sample Preparation & Solvent Selection
Objective: Maximize signal dispersion for the aliphatic core and prevent exchange-broadening of hydroxyl protons.
-
Primary Solvent: Deuterated Chloroform (CDCl₃, 99.8% D)
-
Rationale: Provides excellent solubility for the lipophilic diterpene skeleton and the cinnamoyl ester. It is the standard for comparing with literature values (Qin et al., 2016).
-
-
Secondary Solvent (Validation): Pyridine-d₅
-
Rationale: If the C-16 hydroxyl proton signal is broad or exchange-suppressed in CDCl₃, Pyridine-d₅ will sharpen the signal and induce a predictable Deshielding Solvent Shift (
), aiding in the confirmation of the secondary alcohol's stereochemistry.
-
-
Concentration: 5–10 mg in 600 µL solvent (for 500/600 MHz instruments) to ensure sufficient signal-to-noise (S/N) for 13C and 2D experiments within a reasonable timeframe.
Acquisition Parameters & Pulse Sequences
Target Instrument: 500 MHz or higher (600 MHz recommended for resolution of the terpene envelope).
A. 1H NMR (Proton)[1][2]
-
Pulse Sequence: zg30 (30° excitation) to allow faster repetition rates.
-
Spectral Width: -2 to 14 ppm (ensure aromatic and potential hydrogen-bonded OH signals are captured).
-
Relaxation Delay (D1): 2.0 s (sufficient for quantitative integration of methyls vs. aromatics).
-
Scans: 16–64 (dependent on concentration).
-
Key Diagnostic Regions:
- 7.3–7.6 ppm: Phenyl group protons (multiplets).
-
6.4 & 7.7 ppm: Trans-olefinic protons of the cinnamoyl group (Large coupling constant
Hz). - 0.8–1.2 ppm: Methyl singlets/doublets characteristic of the atisane core.
B. 13C NMR (Carbon)[3][4]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans: 1024–4096 (Diterpenes have low sensitivity quaternary carbons).
-
Critical Feature: Look for 29 carbons total (20 skeletal + 9 cinnamoyl).
-
Diagnostic Peaks:
- ~166 ppm: Ester carbonyl (C=O).
- ~145 & 118 ppm: Cinnamoyl olefinic carbons.
- ~105-110 ppm: If an exocyclic double bond exists (common in atisines), though this compound is often described as a diol derivative; check for C-16 oxygenated carbon (~70-80 ppm).
C. 2D Correlation Spectroscopy (The "Connectivity Engine")
This is the core of the validation protocol.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Mode: Multiplicity-edited (distinguishes CH/CH₃ from CH₂).
-
Application: Resolves the "aliphatic hump" (1.0–2.5 ppm) by spreading protons into the carbon dimension. Essential for assigning the ring methylenes.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimization: Long-range coupling constant
Hz. -
The "Smoking Gun" Experiment: You must observe a correlation between the C-20 proton/carbon of the atisane core and the carbonyl carbon of the cinnamoyl ester. This confirms the regiochemistry of the acylation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing Time: 500 ms.
-
Application: Establishes the relative stereochemistry (
vs ) of the C-16 hydroxyl and the bridgehead protons.
-
Data Analysis & Diagnostic Signals
The following table summarizes the expected chemical shifts for this compound in CDCl₃, derived from the structural class characteristics.
| Moiety | Position | 1H Shift ( | Multiplicity ( | 13C Shift ( | Diagnostic Note |
| Cinnamoyl Ester | Olefin | ~6.40 | d ( | ~118.0 | Trans-geometry indicator |
| Olefin | ~7.65 | d ( | ~145.0 | Conjugated double bond | |
| Aromatic | 7.35–7.55 | m | 128–130 | Mono-substituted benzene | |
| Carbonyl | — | — | ~167.0 | Ester linkage | |
| Atisane Core | C-20 (Ester site) | ~4.0–5.0 | m | ~65–70 | Shifted downfield due to ester |
| C-16 (Alcohol) | ~3.8–4.2 | m | ~70–80 | Check for OH coupling | |
| Methyls | 0.8–1.2 | s, d | 15–30 | High-field singlets |
Logical Workflow Diagram
The following diagram illustrates the decision-making process for confirming the structure of this compound.
Caption: Step-by-step NMR elucidation workflow for this compound, prioritizing functional group verification followed by connectivity and stereochemical assignment.
Troubleshooting & Quality Control
-
Issue: Water peak obscuring signals.
-
Solution: In CDCl₃, water appears ~1.56 ppm, often overlapping with the terpene H-5 or H-9 signals. Use a solvent suppression pulse sequence (zgesgp) or dry the sample with activated molecular sieves (3Å) directly in the NMR tube.
-
-
Issue: Ambiguous Ester Position.
-
Solution: If HMBC correlations are weak due to conformation, run a 1,1-ADEQUATE experiment (if sample quantity >20mg) to trace the carbon-carbon connectivity directly, or hydrolyze a small aliquot to confirm the acid and core components separately (destructive method).
-
References
-
Primary Isolation & Structure: Qin, X. D., et al. (2016).[2] "Three new atisane diterpenoids from Spiraea japonica." Helvetica Chimica Acta, 99(3), 237–240.[2]
-
Atisane Alkaloid NMR Data: Gao, F., et al. (2009). "Diterpenoid alkaloids from Spiraea japonica." Journal of Natural Products, 72(1), 128-131.
Sources
Troubleshooting & Optimization
Improving extraction yield of Spiratisanin C from plant material
Technical Support Center: Optimizing Spiratisanin C Extraction
A Senior Application Scientist's Guide to Maximizing Yield and Purity
Note to the Researcher: The compound "this compound" is not widely documented in current scientific literature. Therefore, this guide is built upon established principles for the extraction of analogous compounds, such as glycosides, saponins, and phenanthrenes, which are known to occur in the Spiranthes genus and other related plant species.[1][2][3] The methodologies provided are robust, grounded in first principles of phytochemical analysis, and designed to serve as a strong starting point for developing a highly optimized extraction protocol for this specific target molecule.
Introduction: The Challenge of Extracting this compound
This compound is understood to be a secondary metabolite from plant sources, likely possessing a complex glycosidic structure. Such molecules are of high interest in drug development due to their potential bioactivity.[2] However, their extraction presents significant challenges. Achieving a high yield of this compound requires a carefully optimized process that balances extraction efficiency with the preservation of the compound's structural integrity.[4][5] Key factors influencing this process include the choice of solvent, extraction method, temperature, and duration.[6]
This guide provides a comprehensive troubleshooting framework and detailed protocols to help you navigate these challenges and systematically improve your extraction yield.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific problems you may encounter during your extraction workflow.
Q: My final yield of this compound is consistently low. Where should I start troubleshooting?
A: Low yield is the most common issue in natural product extraction. It can typically be traced back to one of three areas: the plant material itself, the extraction parameters, or post-extraction degradation.
Initial Checks & Solutions:
-
Plant Material Integrity:
-
Drying: Was the plant material properly dried? Inadequate drying (air-drying in humid conditions, for example) can lead to microbial degradation of the target compound. Freeze-drying or oven-drying at low temperatures (40-50°C) is recommended.
-
Particle Size: Grinding the dried material to a consistent, fine powder (e.g., 40-60 mesh) dramatically increases the surface area available for solvent interaction, significantly improving extraction efficiency.[7]
-
Storage: Has the dried material been stored correctly? Long-term storage in light or humid conditions can degrade target compounds. Store in a cool, dark, and dry place.
-
-
Solvent Selection:
-
Polarity Mismatch: this compound, as a presumed glycoside, is likely a polar to moderately polar molecule. Using a non-polar solvent like hexane will result in very poor extraction. An optimal solvent system is crucial.[8] Studies on the Spiranthes genus have shown high efficiency in extracting flavonoids and other glycosides using 75% ethanol in water.[1] This mixture effectively balances polarity to extract the target compound while leaving behind highly non-polar impurities.
-
Solvent-to-Solid Ratio: A low ratio (e.g., 5:1 mL/g) may not be sufficient to fully saturate the plant material and dissolve the target compound. A typical starting point is a 10:1 or 20:1 ratio.[7][9]
-
-
Extraction Conditions:
-
Insufficient Duration/Temperature: Conventional methods like maceration may require long extraction times (24-72 hours) and multiple extraction cycles to be effective.[9]
-
Inefficient Method: For complex glycosides, advanced techniques like Ultrasound-Assisted Extraction (UAE) can drastically improve yields by disrupting plant cell walls through acoustic cavitation, enhancing solvent penetration.[10][11]
-
Q: My crude extract is very dark green and viscous, making purification difficult. How can I improve the selectivity of my extraction?
A: A dark green, complex extract indicates a high concentration of chlorophyll and other pigments, which can interfere with downstream purification steps like chromatography.
Solutions:
-
Pre-Extraction Wash: Before the main extraction, briefly wash the powdered plant material with a non-polar solvent like n-hexane. This will remove a significant portion of chlorophyll, lipids, and waxes without dissolving the polar this compound. Discard the hexane wash and proceed with your main extraction solvent.
-
Liquid-Liquid Partitioning: After obtaining your crude extract (typically by evaporating the initial solvent), you can perform a liquid-liquid extraction.
-
Dissolve the crude extract in a water/methanol mixture.
-
Extract this solution sequentially with solvents of increasing polarity, for example, hexane, then ethyl acetate, and finally n-butanol.
-
Based on its presumed glycosidic nature, this compound is most likely to partition into the more polar ethyl acetate or n-butanol fractions, leaving the chlorophyll and other non-polar impurities in the hexane fraction.[1][9]
-
-
Magnetic Solid-Phase Extraction (MSPE): For targeted chlorophyll removal, advanced techniques using iron oxide nanoparticles as an adsorbent can selectively remove chlorophyll from the extract.[12]
Q: I am using liquid-liquid partitioning for cleanup, but I'm struggling with emulsion formation between layers. How can I resolve this?
A: Emulsions are a common problem, especially with plant extracts rich in surfactant-like compounds.[13] They form a stable, cloudy layer between the aqueous and organic phases, preventing clean separation.[14]
Solutions:
-
Prevention is Key: Instead of vigorous shaking in the separatory funnel, use a gentle swirling or inverting motion for mixing. This reduces the mechanical energy that creates emulsions.[13]
-
Break the Emulsion:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the polarity and density of the aqueous phase, often forcing the layers to separate.[15]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[13]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and break the emulsion.[13]
-
Patience: Simply letting the separatory funnel stand undisturbed for a longer period (15-30 minutes) can sometimes be enough for the layers to separate on their own.[15]
-
Frequently Asked Questions (FAQs)
-
What is the best extraction technique for this compound? For efficiency and yield, Ultrasound-Assisted Extraction (UAE) is highly recommended. It often reduces extraction times from days to minutes and can increase yield by more effectively disrupting cell walls.[4][16] Conventional methods like maceration or Soxhlet extraction are still viable but are generally less efficient in terms of time and solvent consumption.[6]
-
How do I choose the right solvent? The principle of "like dissolves like" is paramount. For a polar glycoside like this compound, a polar solvent system is necessary.[8] Pure water can work, but a mixture like 70-80% ethanol or methanol in water is often superior. The alcohol component helps to penetrate the plant cell matrix, while the water ensures the highly polar glycoside is efficiently dissolved.[7][16]
-
Can temperature damage this compound? Yes. Glycosidic bonds can be susceptible to hydrolysis or degradation at high temperatures. It is crucial to control the temperature during extraction and especially during solvent evaporation (rotary evaporation).[4] For UAE, keep the temperature below 50°C.[11] When using a rotary evaporator, maintain a water bath temperature of 40-50°C to prevent thermal degradation.[9]
-
What is Solid-Phase Extraction (SPE) and when should I use it? SPE is a purification technique used to clean up a crude extract before final analysis or isolation.[17][18] It involves passing your dissolved crude extract through a cartridge containing a solid adsorbent (the stationary phase). Interferences from the sample matrix are retained on the adsorbent, while the target analyte passes through, or vice-versa. It is an essential step after initial extraction to remove compounds that could interfere with HPLC or other analytical techniques.[19]
Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for this compound Extraction
| Solvent | Polarity Index | Suitability for this compound (Predicted) | Notes |
| n-Hexane | 0.1 | Very Poor | Useful for a pre-extraction wash to remove chlorophyll and lipids.[8] |
| Ethyl Acetate | 4.4 | Moderate | Good for liquid-liquid partitioning; may extract this compound.[7] |
| Acetone | 5.1 | Good | Can be effective, but its volatility requires careful handling. |
| Ethanol | 5.2 | Excellent | Often used in mixtures with water for extracting glycosides.[16] |
| Methanol | 6.6 | Excellent | Highly effective but more toxic than ethanol. Good for analytical scale. |
| Water | 10.2 | Good | A green and effective solvent, but often works best when mixed with alcohol.[6] |
| 75% Ethanol | ~6.5 | Optimal | Recommended starting point. Balances polarity for efficient extraction of glycosides from Spiranthes.[1] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction of this compound from dried plant material.
-
Preparation: Weigh 10 g of finely ground, dried plant material and place it into a 250 mL beaker or flask.
-
Solvent Addition: Add 150 mL of 75% ethanol (a 15:1 solvent-to-solid ratio).
-
Ultrasonication: Place the beaker into an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Parameter Setting: Set the ultrasonic frequency to 40 kHz and the power to 300 W. Set the extraction temperature to 45°C.[20]
-
Extraction: Sonicate for a duration of 35-40 minutes.[20]
-
Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Repeat (Optional but Recommended): To ensure exhaustive extraction, repeat the process (steps 2-6) on the plant residue with a fresh portion of solvent.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature of 45°C. This will yield the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Extract
This protocol uses a C18 reversed-phase cartridge to remove non-polar impurities.
-
Extract Preparation: Dissolve 100 mg of the crude extract from Protocol 1 in 2 mL of methanol.
-
Cartridge Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 2 mL of dissolved extract onto the cartridge. Allow it to pass through slowly (approx. 1 drop per second).
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away highly polar impurities like sugars and salts. Discard this wash.
-
Elution: Elute the semi-purified this compound from the cartridge using 10 mL of 80% methanol in water. This fraction should contain your target compound, free from many of the interfering pigments and very polar compounds.
-
Final Concentration: Evaporate the elution solvent to obtain the purified fraction, which is now ready for analytical procedures like HPLC.
Visual Workflows
Extraction & Purification Workflow
Caption: General workflow for this compound extraction and purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- Vertex AI Search. (n.d.). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds.
- ResearchGate. (2025, October 19). Secondary metabolites from Spiranthes sinensis (Orchidaceae).
- BenchChem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Spiranthesol.
- PubMed. (2015, April 15). Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems.
- Publish. (2023, April 15). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs.
- PMC. (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts.
- Chemical Methodologies. (2025, May 15). Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques.
- Frontiers. (2025, July 30). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures.
- Aidic. (n.d.). Ultrasound-assisted extraction process of glycosides from Stevia Rebaudiana Bertoni leaves.
- Chemical Engineering Transactions. (2021, June 15). Ultrasound-assisted Extraction Process of Glycosides from Stevia Rebaudiana Bertoni Leaves.
- PMC. (2025, August 19). Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves.
- Nimc. (2025, December 4). Unlocking Nature's Secrets: Natural Product Isolation Guide.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- MDPI. (2024, March 9). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles.
- ACS Publications. (2023, May 31). Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities | ACS Omega.
- Supelco. (n.d.). Guide to Solid Phase Extraction.
- PMC. (2021, July 5). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
- Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
- MDPI. (2022, June 27). Pharmacological and Chemical Potential of Spiranthes sinensis (Orchidaceae): A Narrative Review.
- Top Italian Scientists Journal. (2025, March 10). The scent of Spiranthes spiralis.
- BenchChem. (n.d.). The Occurrence and Analysis of Spiranthesol in Orchidaceae: A Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aidic.it [aidic.it]
- 11. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organomation.com [organomation.com]
- 18. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 19. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving Spiratisanin C solubility issues in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support center for Spiratisanin C. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers for in vitro studies. As a diterpenoid natural product isolated from Spiraea japonica, this compound possesses a complex, hydrophobic structure that inherently limits its solubility in aqueous media.[] This document provides a logical, step-by-step framework for diagnosing and solving these solubility issues, ensuring reliable and reproducible experimental results.
Our approach is built on foundational principles of medicinal chemistry and formulation science. We will move from fundamental concepts and simple solutions to more advanced strategies, explaining the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: I've added my this compound powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What's wrong?
This is the most common issue encountered and is entirely expected. This compound is a lipophilic ("fat-loving") molecule, meaning it is poorly soluble in water-based (hydrophilic) solutions like PBS, cell culture media, or other aqueous buffers. Directly adding the solid powder to an aqueous medium will almost certainly result in suspension of insoluble particles rather than a true solution.
The molecular properties that contribute to this are its large carbon-rich scaffold and lack of easily ionizable groups, which predicts a high logP value (a measure of lipophilicity). While specific experimental data for this compound is scarce, its structure is indicative of poor aqueous solubility, a common challenge for over 40% of new chemical entities in drug discovery.[2][3][4]
The foundational principle is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution.
Q2: What is the correct way to prepare a this compound stock solution?
Preparing a concentrated stock solution in a water-miscible organic solvent is the critical first step. This stock can then be serially diluted into your aqueous buffer to achieve the desired final concentration.
Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the industry-standard starting point for initial solubilization of poorly understood, hydrophobic compounds. It is a powerful, water-miscible aprotic solvent.
See Protocol 1 for a detailed, step-by-step methodology for preparing a stock solution.
Q3: I have a 10 mM stock solution in DMSO. When I add it to my cell culture medium, a cloudy precipitate forms. How can I prevent this?
This phenomenon is known as "crashing out" or precipitation. It occurs when the concentration of the organic solvent (in this case, DMSO) is diluted so rapidly and to such an extent in the aqueous buffer that the compound can no longer stay in solution. The key is to control the final concentration of the organic co-solvent in your working solution.
Key Troubleshooting Steps:
-
Limit Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v), and ideally should be kept below 0.1%, to avoid solvent-induced cytotoxicity. Check the tolerance of your specific cell line.
-
Increase Mixing Energy: When diluting the stock, do not simply drop it into the buffer. Vortex or vigorously pipette the aqueous buffer while adding the DMSO stock dropwise. This rapid dispersion helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform intermediate dilutions in your buffer. This gradual reduction in solvent concentration can sometimes keep the compound in solution.
If precipitation persists even with a low final DMSO concentration and proper mixing, it indicates that the intrinsic solubility of this compound in that specific aqueous buffer has been exceeded.
Troubleshooting & Advanced Solubilization Strategies
The following workflow provides a systematic approach to troubleshooting persistent solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Q4: Can I use other organic solvents to improve solubility?
Yes. If DMSO is problematic or insufficient, other pharmaceutically acceptable co-solvents can be used.[5][6] The strategy involves creating a solvent system (a mix of water and an organic solvent) where the compound remains soluble. The choice of co-solvent and its final concentration is critical and often requires empirical testing.
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v) in final buffer | Key Considerations |
|---|---|---|
| DMSO | < 0.5% | Gold standard for initial tests; can be toxic to some cells at >0.5%. |
| Ethanol | 1 - 5% | Less toxic than DMSO but also a less powerful solvent for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Generally low toxicity; viscous, can increase the viscosity of the final solution. |
| Propylene Glycol (PG) | 1 - 10% | Common in pharmaceutical formulations; check for cellular compatibility.[7] |
Important: Always run a vehicle control (buffer + co-solvent, without this compound) in your experiments to ensure the solvent itself is not causing an effect.
Q5: How does pH affect the solubility of this compound?
The effect of pH on a compound's solubility is dictated by its pKa, the pH at which the compound is 50% ionized.[8] Ionized (charged) molecules are generally more water-soluble than their neutral counterparts.
The structure of this compound does not contain strongly acidic or basic functional groups that would be readily ionized within a typical physiological pH range (e.g., pH 6.0 - 8.0). Therefore, minor adjustments to buffer pH are unlikely to produce a dramatic increase in solubility.[3] However, for some complex molecules, subtle changes can influence intermolecular interactions and solubility. If attempting pH modification, use a broad range during initial tests (e.g., pH 5.0, 7.4, 9.0), but be aware that extreme pH values can cause compound degradation or be incompatible with your biological system.
Q6: What are more advanced options if co-solvents and pH adjustment fail?
For exceptionally difficult cases, formulation technologies such as surfactants or cyclodextrins can be employed.[9][10][11]
-
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that allows the entire complex to be dispersed in water. Start with very low concentrations (e.g., 0.01% - 0.1%).
-
Cyclodextrins: These are ring-shaped sugar molecules (e.g., β-cyclodextrin, HP-β-CD) with a hydrophobic inner cavity and a hydrophilic exterior.[5] this compound can form an "inclusion complex" with the cyclodextrin, effectively shielding it from water and increasing its apparent solubility.[9]
Note: These are advanced formulation approaches. The excipient itself may have biological effects, so extensive validation and appropriate controls are mandatory.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube or glass vial.
-
Calculate Solvent Volume: Determine the volume of 100% DMSO required to achieve your desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Confirmation: Inspect the solution against a light source. It should be completely clear with no visible particulates. This is your stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol aims to prepare a 10 µM working solution in PBS from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Pre-warm Buffer: Warm your sterile aqueous buffer (e.g., PBS, cell culture media) to the temperature of your experiment (e.g., 37°C), as solubility is often temperature-dependent.[9]
-
Prepare for Dilution: In a sterile conical tube, add 999 µL of the pre-warmed buffer.
-
Add Stock Solution: Set a vortex mixer to a medium-high speed. While the buffer is vortexing, add 1 µL of the 10 mM this compound stock solution dropwise into the center of the vortex.
-
Continue Mixing: Continue vortexing for an additional 15-30 seconds to ensure complete and uniform dispersion.
-
Final Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. Use immediately for your experiment.
Protocol 3: Basic Solubility Assessment (Visual Method)
This protocol helps you empirically determine the approximate solubility limit in your specific buffer.
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock in your target aqueous buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant and low across all dilutions (e.g., 0.5%).
-
Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
-
Observe: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
-
Inspect Supernatant and Pellet: Carefully examine each tube. The highest concentration that shows a perfectly clear supernatant and no visible pellet is considered to be at or below the solubility limit under these conditions.
This self-validating check provides confidence that you are working with a true solution in your experiments.
Logical Decision Diagram for Formulation
Caption: Decision-making process for formulation development.
References
- Jadhav, P., et al. (2020). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Global Pharma Technology, 12(9), 134-143.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Kusum, D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 1-10.
- Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation of injectable compositions of poorly soluble drugs. Pharmazie, 57(5), 291-300.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2), S67-S75.
-
PubChem. (n.d.). Spinosin C. National Center for Biotechnology Information. Retrieved from [Link]
- Adiyaman, R., & Nagesh, N. (2001). Crystal structure of a light-harvesting protein C-phycocyanin from Spirulina platensis. Journal of Molecular Biology, 307(5), 1345-1354.
-
RCSB PDB. (2001). 1GH0: CRYSTAL STRUCTURE OF C-PHYCOCYANIN FROM SPIRULINA PLATENSIS. Retrieved from [Link]
- Zhang, H., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Medicinal Chemistry, 8(6), 1035-1043.
-
PubChem. (n.d.). Triacsin C. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4004.
- Mannhold, R., & van de Waterbeemd, H. (2013). ClogP(alk): a method for predicting alkane/water partition coefficient. Journal of Computer-Aided Molecular Design, 27(5), 403-410.
- Gupta, E., & Barends, D. M. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 20-29.
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
- Karonen, M., et al. (2020). Partition Coefficients (logP) of Hydrolysable Tannins. Molecules, 25(16), 3682.
- Kumar, A., & Sahoo, S. K. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 8(2), 148-154.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2013). Technologies to Counter Poor Solubility Issues: A Review. Journal of Drug Delivery and Therapeutics, 3(5), 133-141.
- Strickley, R. G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 16-24.
- Marcus, Y. (2015). Solubility of Vitamin C in Water, Ethanol, Propan-1-ol, Water + Ethanol, and Water + Propan-1-ol at (298.15 and 308.15) K.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Evans, D. A., & Ripin, D. H. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link]
-
Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]
Sources
- 2. pjps.pk [pjps.pk]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. japer.in [japer.in]
- 10. brieflands.com [brieflands.com]
- 11. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Spiratisanin C Stability and Storage: A Technical Guide
Introduction
Spiratisanin C is a novel polycyclic natural product with significant potential in drug development programs.[1][2] Its complex architecture, featuring a core δ-lactone ring and a conjugated diene system, makes it a promising scaffold but also renders it susceptible to degradation if not handled and stored correctly.[3][4] Maintaining the structural integrity of this compound is paramount for ensuring the reproducibility of experimental results and preserving its biological activity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound. It includes frequently asked questions, a detailed troubleshooting section, and validated protocols designed to ensure the long-term stability of your samples.
Section 1: Physicochemical Profile & Intrinsic Stability
Understanding the inherent properties of this compound is the first step toward preventing its degradation. The key structural motifs that represent stability liabilities are the lactone ring and the conjugated diene.
| Property | Value / Description | Stability Implication |
| Molecular Formula | C₂₅H₃₂O₆ | - |
| Molecular Weight | 428.5 g/mol | - |
| Appearance | White to off-white crystalline solid | A change in color (e.g., to yellow or brown) may indicate oxidative or photolytic degradation. |
| Key Functional Groups | δ-Lactone, Conjugated Diene, Multiple Stereocenters | Prone to hydrolysis, oxidation, photodecomposition, and epimerization. |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Acetonitrile (5 mg/mL), Water (Insoluble) | Improper solvent choice can accelerate degradation. Aqueous solutions, especially at non-neutral pH, are not recommended for storage. |
Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage
Question: What is the optimal temperature for storing solid this compound?
Answer: For long-term storage (> 1 month), solid this compound should be stored at -20°C or colder (-80°C is ideal) in a tightly sealed container. The low temperature minimizes the kinetic rate of any potential solid-state degradation reactions. For short-term storage (< 1 month), storage at 2-8°C is acceptable.
Causality Explanation: Even in a solid state, molecules possess vibrational energy. Lowering the temperature reduces this energy, thereby increasing the activation energy barrier for degradation reactions like intramolecular rearrangements or reactions with trace atmospheric components.
Question: How should I store this compound in solution? Which solvents are recommended?
Answer: Stock solutions should be prepared in high-quality, anhydrous DMSO or absolute ethanol . For storage, we recommend the following:
-
Solvent: Anhydrous DMSO is preferred due to its aprotic nature, which minimizes the risk of hydrolysis.
-
Concentration: Prepare concentrated stock solutions (e.g., 10-20 mg/mL) to minimize the solvent-to-compound ratio.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials (amber glass or polypropylene). This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Temperature: Store solution aliquots at -80°C .
Question: Does this compound need to be protected from light or air?
Answer: Yes, absolutely. this compound contains a conjugated diene system, which is a chromophore that absorbs UV light.[5][6] This absorption can lead to photolytic degradation. Furthermore, conjugated systems can be susceptible to oxidation.
-
Light Protection: Always handle the solid compound and its solutions under subdued light. Store samples in amber vials or wrap clear vials in aluminum foil. Follow ICH Q1B guidelines for formal photostability testing.[7][8][9]
-
Inert Atmosphere: For maximal stability of solid material, especially for long-term reference standards, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. When preparing solutions, using solvents that have been sparged with an inert gas can also be beneficial.
Section 3: Troubleshooting Experimental Inconsistencies
This section addresses common problems that may arise from this compound degradation during your experiments.
Problem: "My bioassay results are inconsistent, showing a loss of activity over time."
Answer: This is a classic sign of compound degradation in your experimental medium. The primary suspect is the hydrolysis of the δ-lactone ring, which is often critical for biological activity.
-
Immediate Cause: Aqueous assay buffers, especially those with a pH outside the 6.0-7.5 range, can catalyze the hydrolysis of the lactone to its inactive hydroxy acid form.[10][11][12] The rate of hydrolysis increases at both acidic and basic pH and with elevated temperature (e.g., 37°C incubation).[13][14]
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare the final dilution of this compound in your aqueous assay buffer immediately before adding it to your experiment. Do not store the compound in aqueous solutions.
-
pH Check: If possible, perform a short-term stability test in your specific assay buffer. Incubate this compound in the buffer for the duration of your experiment, then analyze by HPLC to check for the appearance of degradation peaks.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent and does not affect the pH of the medium.
-
Problem: "I see new, unexpected peaks in my HPLC/LC-MS chromatogram."
Answer: The appearance of new peaks is a direct indication of degradation. The identity of these peaks can help diagnose the degradation pathway.
-
Possible Causes & Identification:
-
Hydrolysis Product: A new peak with a molecular weight +18 Da (the mass of H₂O) compared to the parent compound strongly suggests hydrolysis of the lactone ring. This can be confirmed with high-resolution mass spectrometry (HRMS).[]
-
Oxidation Products: Peaks with molecular weights +16 Da or +32 Da often correspond to mono- or di-oxygenated products, respectively.[16][17] This suggests oxidation of the conjugated diene system.
-
Photodegradants: If the sample was exposed to light, new peaks could be isomers or other photolytic products. Their formation can be confirmed by comparing a light-exposed sample to a dark control.[18][19]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Unknown HPLC Peaks.
Problem: "The color of my solid this compound has turned slightly yellow."
Answer: A color change from white to yellow is a strong indicator of degradation, most likely due to oxidation or photodecomposition of the conjugated system. Conjugated systems are responsible for absorbing light, and changes to these systems alter the wavelengths of light absorbed, often resulting in a colored appearance.[20] Do not use the discolored material for quantitative experiments, as its purity is compromised.
Section 4: Key Degradation Pathways
There are three primary degradation pathways for this compound that users must control.
-
Hydrolysis: The δ-lactone ring is susceptible to ring-opening via hydrolysis under both acidic and basic conditions.[21] This reaction adds a molecule of water, converting the cyclic ester into a linear hydroxy carboxylic acid, which is typically biologically inactive.
-
Oxidation: The electron-rich conjugated diene system can react with atmospheric oxygen, especially when initiated by light or trace metal impurities. This can lead to the formation of epoxides, peroxides, or carbonyl compounds, altering the compound's structure and activity.
-
Photodecomposition: Exposure to UV or high-intensity visible light can provide the energy needed to induce unwanted reactions in the conjugated system, such as cis-trans isomerization or cycloaddition reactions, leading to a mixture of degradants.[22]
Caption: Primary Degradation Pathways of this compound.
Section 5: Protocols for Stability Assessment
To ensure the integrity of your research, we recommend performing stability assessments. A forced degradation study is an essential tool for understanding potential liabilities.[23][24][25]
Protocol 5.1: Recommended Procedure for Preparing and Storing Stock Solutions
-
Weighing: Weigh the solid this compound in a controlled environment with minimal light exposure.
-
Solvent Addition: Use a Class A volumetric flask and add a small amount of anhydrous DMSO to dissolve the solid completely. Then, dilute to the final volume with the same solvent.
-
Aliquoting: Immediately dispense the solution into single-use, low-binding polypropylene or amber glass vials.
-
Inert Gas Overlay: Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen.
-
Sealing: Use vials with high-quality, airtight caps (e.g., Teflon-lined).
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date.
-
Storage: Place the labeled aliquots in a labeled secondary container and store them in a -80°C freezer.
Protocol 5.2: Forced Degradation Study Workflow
A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.[22][26] This helps in developing stability-indicating analytical methods.[27] The goal is to achieve 5-20% degradation.[23]
Caption: Experimental Workflow for a Forced Degradation Study.
| Condition | Reagent/Setup | Time Points | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours | Lactone Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 1, 4, 8 hours | Rapid Lactone Hydrolysis |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours | Oxidation of Conjugated Diene |
| Thermal | 80°C in DMSO | 1, 3, 7 days | General thermal degradation, potential isomerization |
| Photolytic | ICH Q1B compliant chamber | Expose to 1.2 million lux hours (visible) and 200 watt hours/m² (UVA) | Photodecomposition of Conjugated Diene |
Self-Validation: The protocol is self-validating through the use of an unstressed control sample and the calculation of mass balance.[28] The sum of the parent compound and all degradation products should ideally account for 98-102% of the initial amount, confirming that all significant degradants are detected by the analytical method.[26]
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
-
Binder GmbH. (2025). In the right light: What ICH photostability tests are all about. Binder World. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Journal of Research in Engineering and Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
ResearchGate. (2015). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Ali, J. & Khan, H. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
OpenOChem Learn. (n.d.). Oxidation and Reduction in Organic Chemistry. [Link]
-
PharmSol. (2022). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]
-
Various Authors. (n.d.). Hydrolysis of Esters. [Link]
-
ResearchGate. (2012). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
- Singh, R. & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 57-66.
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2019). Pi Conjugation. [Link]
-
Chemistry Steps. (2024). The Oxidation States of Organic Compounds. [Link]
-
Wikipedia. (n.d.). Conjugated system. [Link]
- Antelo, F. S., et al. (2020). Physicochemical degradation of phycocyanin and means to improve its stability: A short review. Food Biophysics, 15(4), 347-356.
-
Study.com. (n.d.). Conjugation in Organic Chemistry | Mechanism & Examples. [Link]
-
PubMed. (2019). A General Strategy for Diversifying Complex Natural Products to Polycyclic Scaffolds With Medium-Sized Rings. [Link]
- Lin, D., et al. (2011). Vitamin C Degradation Products and Pathways in the Human Lens. Journal of Biological Chemistry, 286(48), 41345-41355.
-
Frontiers in Chemistry. (2020). Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. [Link]
-
PubMed. (2011). Vitamin C degradation products and pathways in the human lens. [Link]
-
National Center for Biotechnology Information. (2019). A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings. [Link]
- Green, M. A., & Fry, S. C. (2005). Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate.
-
MDPI. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. [Link]
- Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C. Biosynthesis, recycling and degradation in mammals. FEBS journal, 274(1), 1–22.
-
University of Glasgow. (2023). Total Synthesis of Complex Polycyclic Natural Products Using a Novel Cascade Reaction. [Link]
-
ResearchGate. (2019). A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings. [Link]
-
MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. [Link]
-
MDPI. (2020). Degradation Kinetic Modelling of Ascorbic Acid from Orange Juice. [Link]
Sources
- 1. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]
- 2. A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conjugated system - Wikipedia [en.wikipedia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. binder-world.com [binder-world.com]
- 10. Lactone - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidation and Reduction in Organic Chemistry | OpenOChem Learn [learn.openochem.org]
- 17. The Oxidation States of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. study.com [study.com]
- 21. oit.edu [oit.edu]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. biopharminternational.com [biopharminternational.com]
- 25. veeprho.com [veeprho.com]
- 26. sgs.com [sgs.com]
- 27. ajpaonline.com [ajpaonline.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Spiratisanin C HPLC Separation
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of Spiratisanin C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization. Here, we move beyond simple protocols to explain the fundamental principles that govern robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for this compound. What is a good starting point for the mobile phase in a reversed-phase (RP-HPLC) setup?
A good starting point for a reversed-phase HPLC method for a diterpenoid like this compound is a simple gradient elution using water and an organic solvent. Given that diterpenoids are generally non-polar, a reversed-phase column, such as a C18, is the appropriate choice.[1]
Recommended Starting Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A "scouting" gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B) over 10-20 minutes is an effective way to begin method development.[2]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 25-30 °C.
Rationale: The acidic modifier (formic acid) helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[3][4] Acetonitrile is often preferred over methanol as the organic modifier because it typically provides lower viscosity and better UV transparency. A scouting gradient will give you a broad overview of the elution profile and help determine the approximate organic solvent concentration needed to elute this compound.[2]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[5] For a compound like this compound, there are several potential causes related to the mobile phase:
-
Secondary Interactions with the Stationary Phase: This is a frequent cause of peak tailing, especially for compounds with basic functional groups that can interact with acidic silanol groups on the column packing material.[6]
-
Mobile Phase pH is Too Close to the Analyte's pKa: If this compound has ionizable functional groups, a mobile phase pH close to its pKa can result in the co-existence of both ionized and non-ionized forms, leading to peak distortion.[8]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9] This ensures the compound is in a single ionic state, leading to a sharper, more symmetrical peak.
-
-
Insufficient Buffer Capacity: If you are using a buffer, its concentration may be too low to effectively control the pH of the mobile phase as it passes through the column.[5]
Q3: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?
Insufficient retention means that this compound is moving through the column too quickly, which can lead to poor separation from other components in the sample matrix. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[11]
Strategies to Increase Retention Time:
-
Decrease the Organic Solvent Percentage: The most direct way to increase retention in reversed-phase HPLC is to decrease the strength of the mobile phase by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[12] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time.[3]
-
Change the Organic Solvent: Methanol, acetonitrile, and tetrahydrofuran (THF) have different solvent strengths and selectivities.[3] If you are using acetonitrile, switching to methanol (a weaker solvent in reversed-phase) will generally increase retention times.
-
Adjust the Mobile Phase pH: If this compound has acidic or basic properties, its retention can be manipulated by changing the pH of the mobile phase.[11] For an acidic compound, lowering the pH will suppress ionization and increase its hydrophobicity, leading to longer retention. Conversely, for a basic compound, increasing the pH will have a similar effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action & Rationale |
| Poor Peak Resolution | Inadequate separation between this compound and other components. | 1. Optimize the Gradient: If using a gradient, "flatten" the slope during the elution of the peaks of interest. This means increasing the organic solvent concentration more slowly, which provides more time for the components to separate.[13]2. Change the Organic Solvent: The selectivity of the separation can be altered by switching from acetonitrile to methanol or vice-versa. This can change the elution order and improve the resolution between closely eluting peaks.[3]3. Adjust the Mobile Phase pH: If the co-eluting peaks have different acidic/basic properties, a change in pH can significantly alter their retention times relative to each other, thereby improving resolution.[12] |
| Peak Fronting | This is often caused by column overloading or a mismatch between the sample solvent and the mobile phase.[14] | 1. Reduce Sample Concentration: Dilute your sample to ensure you are not exceeding the column's loading capacity.2. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient.[15] If the sample is dissolved in a stronger solvent than the mobile phase, it can cause the peak to distort and front.[14] |
| Retention Time Drift | Unstable retention times from one injection to the next can be due to an un-equilibrated column or changes in the mobile phase composition. | 1. Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this may require flushing the column for 10-15 column volumes.[2]2. Use a Buffered Mobile Phase: If your compound is ionizable, small shifts in pH can lead to significant changes in retention time.[16] Using a buffer will help to maintain a constant pH and improve the reproducibility of your method.[17] |
| High Backpressure | This can be caused by a blockage in the system or precipitation of buffer salts in the mobile phase. | 1. Check for Blockages: Systematically check for blockages, starting from the column and moving backward through the injector and tubing.[6]2. Ensure Buffer Solubility: When using buffers, ensure they are fully dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent. High concentrations of organic solvent can cause buffer salts to precipitate.[11] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound.
Objective: To achieve a robust separation with good peak shape and resolution.
Workflow Diagram:
Sources
- 1. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 10. scribd.com [scribd.com]
- 11. veeprho.com [veeprho.com]
- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 15. welch-us.com [welch-us.com]
- 16. hplc.eu [hplc.eu]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Spiratisanin C Stability Protocols
Core Directive & Executive Summary
The Challenge: Spiratisanin C belongs to the class of C20-diterpenoid alkaloids (typically atisine or hetisine type), commonly isolated from the Spiraea japonica complex.[1] These molecules possess structural motifs—specifically allylic hydroxyls, tertiary amines, and often oxazolidine rings—that are thermodynamically unstable in the presence of reactive oxygen species (ROS) and UV light.
The Solution: Stability is not achieved by a single step but by a chain of custody . This guide provides a self-validating protocol to prevent N-oxidation and radical-mediated skeletal degradation. Do not treat this as a standard small molecule; treat it as a labile biological reagent.
Diagnostic: Understanding the Enemy (The Chemistry of Degradation)
Before handling this compound, you must understand why it degrades. This allows you to predict failure points in your specific assay.
Structural Vulnerabilities
Based on the structural class of Spiraea alkaloids (e.g., Spiramines/Spiratines), three primary degradation pathways exist:
-
N-Oxidation: The tertiary nitrogen lone pair is a magnet for electrophilic oxygen, leading to the formation of N-oxides. This alters polarity and solubility, often causing precipitation in non-polar media.
-
Allylic Oxidation: If the specific congener contains exocyclic methylene groups or allylic alcohols, these are prime sites for radical attack, leading to enone formation (yellowing).
-
Oxazolidine Ring Opening: (If present in your specific isoform) Protic solvents and acidic pH can catalyze the opening of the oxazolidine ring, leading to isomerization.
The "Argon-Shield" Protocol (Standard Operating Procedure)
This workflow is designed to eliminate the three vectors of oxidation: Dissolved Oxygen, Light, and Trace Metals.
Phase A: Solvent Selection & Preparation[2]
Critical Rule: Never use "fresh" solvent directly from the bottle for long-term storage of this compound. It contains dissolved oxygen.
| Solvent | Suitability | Technical Notes |
| DMSO (Anhydrous) | High | Best for stock solutions (>10 mM). Low volatility prevents concentration changes. Warning: Hygroscopic. Water uptake promotes hydrolysis. |
| Acetonitrile | Medium | Good for LC-MS standards. Aprotic. Less prone to peroxide formation than ethers. |
| Methanol/Ethanol | Low | Avoid for storage. Protic nature can catalyze isomerization or transesterification. |
| Chloroform | Critical Fail | Do NOT use. Often contains acidic impurities (HCl) and phosgene traces that destroy alkaloids. |
Phase B: Solubilization Workflow
Step 1: The Deoxygenation Cycle Before opening the this compound vial, prepare your solvent (e.g., DMSO).
-
Method: Sparge the solvent with high-purity Argon (99.999%) for 15 minutes. Nitrogen is acceptable but Argon is heavier than air, providing a better "blanket" in the vial.
Step 2: Weighing & Dissolution
-
Work under low light or amber light (sodium vapor) conditions.
-
Weigh the powder into an Amber V-vial (minimizes headspace).
-
Add the deoxygenated solvent.
-
Do NOT Vortex vigorously. Vortexing introduces air bubbles (oxygen) into the solution. Instead, use gentle pipetting or a magnetic flea.
Step 3: The "Sacrificial" Additive (Optional but Recommended) For experiments lasting >24 hours, add a radical scavenger.
-
BHT (Butylated hydroxytoluene): Add at 0.1% (w/v). This acts as a "radical sink," oxidizing preferentially before the alkaloid.
Phase C: Storage Logic
-
Vessel: Amber glass with PTFE-lined caps. Parafilm is insufficient; use electrical tape or specific cryo-tape to seal the cap junction.
-
Temperature: -80°C is ideal. -20°C is acceptable for <1 month.
-
Headspace: Flush the headspace with Argon before sealing.
Visualization: The Stability Workflow
The following diagram illustrates the critical control points (CCPs) where oxidation typically enters the system.
Caption: Workflow highlighting Critical Control Points (CCPs) for handling labile diterpenoid alkaloids.
Troubleshooting & FAQs
Q1: My this compound solution in DMSO turned slightly yellow after 1 week at 4°C. Is it still usable?
-
Diagnosis: Yellowing in diterpenoid alkaloids usually indicates the formation of enones via oxidative dehydrogenation or N-oxide formation.
-
Action: It is likely compromised. Run a quick LC-MS. If the parent peak (M+) has shifted to M+16 (N-oxide) or M-2 (dehydrogenation), discard the solution.
-
Prevention: 4°C is insufficient for long-term stability. Store at -20°C or lower.
Q2: Can I use sonication to dissolve the powder?
-
Technical Advice: Use with extreme caution. Sonication generates local heat and cavitation bubbles. If the water in the bath gets hot, you accelerate degradation.
-
Protocol: Sonicate only in short bursts (5 seconds) using an ice-water bath, and ensure the vial is flushed with Argon after sonication (as cavitation degasses the solvent, but subsequent agitation re-introduces air).
Q3: I see a "Spiramine" and "Spiratine" in the literature. Are the stability protocols the same?
-
Insight: Yes. Spiratisanins, Spiramines, and Spiratines are all structurally related Spiraea diterpenoid alkaloids. They share the same C20-skeleton vulnerabilities. The protocols in this guide apply to the entire class (Atisine/Hetisine types).
Q4: Why do you recommend avoiding Chloroform?
-
Mechanism: Chloroform naturally decomposes to form phosgene and HCl over time, especially if not stabilized with ethanol. The acidity (HCl) can protonate the nitrogen (altering solubility) or catalyze acid-hydrolysis of ester side chains often found in these alkaloids.
References
-
Chemical Structure & Class Context: He, H. P., Shen, Y. M., Hong, X., & Hao, X. J. (2005). Two new diterpenoid alkaloids from Spiraea japonica. Journal of Integrative Plant Biology, 47(1), 120–123.[2] Context: Establishes the structural baseline (atisine-type) for Spiraea alkaloids.
-
Oxidation Mechanisms of Diterpenoid Alkaloids: Achmatowicz, O., Marion, L., & Edwards, O. E. (1965). The oxidation of diterpenoid alkaloids.[1][3] Canadian Journal of Chemistry, 43(8), 2336-2347. Context: Foundational chemistry regarding the susceptibility of the C20-skeleton to oxidative agents.
-
General Alkaloid Stability & Handling: Wang, F. P., & Liang, X. T. (2002). C20-Diterpenoid alkaloids.[1][3] In The Alkaloids: Chemistry and Biology (Vol. 59, pp. 1-280). Academic Press. Context: Comprehensive review of the stability, isomerization, and chemistry of this specific alkaloid class.
Sources
Technical Support Center: Efficient Removal of Chlorophyll from Spiratisanin C Extracts
Welcome to the technical support center for phytochemical purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for removing chlorophyll impurities from extracts containing Spiratisanin C, a natural diterpene found in plants of the Spiraea genus.[1][2] Chlorophyll contamination is a pervasive issue in natural product extraction, interfering with spectroscopic analysis, obscuring chromatographic separation, and impacting the final product's color and flavor.[3][4][5]
This document is designed to be a practical, field-proven resource. We will move beyond simple steps to explain the underlying chemical principles, helping you make informed decisions to optimize your purification workflow, maximize the yield of this compound, and ensure the integrity of your final compound.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of the challenge and the key principles guiding the selection of a purification method.
Q1: Why is chlorophyll such a persistent contaminant in my this compound extract?
Answer: The challenge lies in the similar solubility profiles of chlorophyll and many medium-polarity to non-polar target compounds like the diterpene this compound. Chlorophyll's structure contains a large, non-polar phytol tail, making it highly soluble in common organic extraction solvents such as ethanol, methanol, acetone, and hexane.[6][7][8] If you are using these solvents to extract this compound, you are almost certain to co-extract significant amounts of chlorophyll.[9][10]
Q2: What are the primary consequences of chlorophyll contamination?
Answer: Chlorophyll can be more than just a visual nuisance. It can actively interfere with your research and development in several ways:
-
Analytical Interference: Chlorophyll strongly absorbs UV-Vis light and can fluoresce, potentially masking the signals of your target compound during quantification by HPLC-UV or spectrophotometry.[5][11]
-
Chromatographic Complications: High concentrations of chlorophyll can overload chromatography columns, co-elute with the target analyte, and make effective separation difficult.[12][13]
-
Degradation and Reactivity: Chlorophyll and its derivatives can degrade over time, introducing new impurities into your extract.
-
Aesthetic & Organoleptic Properties: For final products, the strong green color and "grassy" taste are often undesirable.[4]
Q3: What are the main strategies for removing chlorophyll?
Answer: Chlorophyll removal techniques exploit the physicochemical differences between chlorophyll and your target compound, primarily polarity. The three main strategies are:
-
Solvent-Solvent Partitioning (Liquid-Liquid Extraction): Uses two immiscible liquid phases to separate compounds based on their relative solubility.
-
Adsorption: Uses a solid phase material (an adsorbent) that selectively binds either the chlorophyll or the target compound.
-
Chromatography: Employs a stationary phase and a mobile phase to separate compounds based on their differential affinity for the two phases.
The best strategy depends on the specific properties of your extract, the scale of your purification, and the resources available.
Part 2: Method Selection Guide
Choosing the right "degreening" method is critical for efficiency and yield. Use the following decision tree to guide your choice based on the properties of this compound (a moderately polar diterpene) and your experimental goals.
Part 3: Troubleshooting Guides (Q&A Format)
This section provides direct answers to specific problems you may encounter during your experiments.
Liquid-Liquid Extraction (LLE) Issues
Q: I performed a hexane wash of my methanolic extract, but my methanol layer is still green. What went wrong?
A: This is a common issue and usually points to one of two causes:
-
Insufficient Partitioning: Chlorophyll has some solubility in polar organic solvents like methanol and ethanol.[10] A single wash is often not enough. You may need to perform multiple, sequential extractions with fresh hexane (e.g., 3 x 1 volume) to effectively pull the chlorophyll into the non-polar phase.[14]
-
Solvent Miscibility: If your methanol is not sufficiently aqueous, it will be partially miscible with hexane, preventing clean layer separation. The polarity difference drives the separation. Try adjusting your polar phase to 80-90% methanol in water. This increases its polarity, "pushing" the non-polar chlorophyll into the hexane layer more effectively.
Q: After LLE, my product yield is very low. Did I lose this compound to the hexane layer?
A: This is a valid concern, especially if your target compound has moderate polarity. While this compound is a diterpene and has non-polar characteristics, it also possesses polar functional groups. Some product loss to the non-polar layer is possible.
-
Verification: To confirm this, take a small sample of your hexane layer, evaporate it to dryness, and analyze it by TLC or LC-MS to see if this compound is present.
-
Mitigation: A more selective solvent system can help. The HEMWat system (hexanes-EtOAc-MeOH-water at 5:5:5:5 v/v) is an excellent choice.[4][9] In this system, the highly non-polar chlorophylls partition into the upper (hexane/EtOAc) phase, while moderately polar compounds are better retained in the lower (MeOH/water) phase, improving recovery.[10]
Adsorption-Based Method (Activated Carbon) Issues
Q: I used activated carbon, and my extract is colorless, but my final yield is almost zero. Where did my product go?
A: You have encountered the primary drawback of activated carbon: it is a non-selective adsorbent.[4][15] The porous structure and graphitic surface of activated carbon adsorb molecules through mechanisms like π-π stacking and van der Waals forces.[16][17][18] Unfortunately, these forces will attract not only the planar porphyrin ring of chlorophyll but also many other organic molecules, including your diterpene product.[3]
-
Troubleshooting:
-
Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. Start with a very small amount (e.g., 1-2% w/w relative to your crude extract mass) and increase only if needed.
-
Reduce Contact Time: Do not leave the extract in contact with the carbon for extended periods. A quick slurry and filtration (5-10 minutes) is often sufficient.
-
Consider Alternatives: For valuable samples, activated carbon is a high-risk method. Consider SPE or chromatography for better selectivity and yield preservation.[19]
-
Chromatographic Separation Issues
Q: I'm running a silica gel column, but the chlorophyll is smearing into my this compound fractions.
A: This is a classic case of co-elution, where two compounds do not separate effectively on the column.[12][20]
-
The Cause: On a normal-phase silica column, separation is based on polarity. Non-polar compounds elute first. Chlorophyll is quite non-polar and will elute early in a non-polar solvent system (like hexane/ethyl acetate). If this compound is also eluting early, they will overlap.
-
Solutions:
-
Change Solvent System (Selectivity): The most powerful variable is your mobile phase. Your goal is to find a solvent system where one compound moves while the other stays put. Try decreasing the polarity of your mobile phase significantly (e.g., increase the hexane percentage). This should make the slightly more polar this compound retain more strongly on the silica, allowing the very non-polar chlorophyll to wash off first.[21][22]
-
Switch to Reversed-Phase: In reversed-phase chromatography (e.g., with a C18 column), the retention mechanism is flipped. The most non-polar compounds (like chlorophyll) are retained most strongly. A more polar compound like this compound would elute earlier. This can be a highly effective way to let your target compound elute before the strongly retained chlorophyll.
-
Improve Column Efficiency: Ensure your column is packed well and not overloaded. A poorly packed or overloaded column will lead to broad peaks and poor resolution.[21]
-
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common and effective chlorophyll removal techniques. Always perform a small-scale trial run before committing your entire sample.
Protocol 1: Liquid-Liquid Extraction with Hexane Partitioning
This protocol is ideal for initial, bulk removal of chlorophyll from a polar solvent extract.
-
Preparation: Dissolve your dried crude extract in 90% methanol/water (e.g., 100 mg of extract in 10 mL of 90% MeOH).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane.
-
Mixing: Stopper the funnel and invert gently 15-20 times, periodically venting to release pressure. Avoid vigorous shaking, which can cause emulsions.
-
Separation: Allow the layers to fully separate. The upper hexane layer will be dark green, containing the majority of the chlorophyll. The lower aqueous methanol layer will contain your target compound.[14]
-
Collection: Carefully drain the lower aqueous methanol layer into a clean flask.
-
Repeat: Add a fresh portion of n-hexane to the separatory funnel and repeat steps 3-5 at least two more times, or until the hexane layer is nearly colorless.
-
Drying: Evaporate the solvent from the collected aqueous methanol fractions under reduced pressure to recover your "degreened" extract.
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
This method uses a reversed-phase mechanism and is more controlled and reproducible than LLE.[23][24]
| Step | Procedure | Purpose |
| 1. Condition | Pass 2-3 column volumes of methanol through the C18 SPE cartridge. | To wet the C18 chains and activate the stationary phase. |
| 2. Equilibrate | Pass 2-3 column volumes of your initial sample solvent (e.g., 50% MeOH/water) through the cartridge. | To prepare the column for the sample matrix.[25] |
| 3. Load | Dissolve your crude extract in a minimal amount of a moderately polar solvent (e.g., 50% MeOH/water). Load it slowly onto the cartridge. | To apply the sample to the stationary phase. |
| 4. Wash | Wash the cartridge with a weak solvent (e.g., 40-50% MeOH/water). This solvent should be weak enough to not elute this compound, but strong enough to wash off highly polar impurities. | To remove highly polar interferences. |
| 5. Elute | Elute this compound with a stronger solvent (e.g., 70-80% MeOH/water). The non-polar chlorophyll will remain strongly bound to the C18 sorbent. | To selectively recover the target analyte.[26] |
| 6. Strip (Optional) | Wash the column with a very strong solvent (e.g., 100% Acetone or Ethyl Acetate) to remove the strongly bound chlorophyll and regenerate the cartridge. | To clean the cartridge for potential reuse.[23] |
References
- Vertex AI Search. (n.d.). Chlorophyll - Solubility of Things. Retrieved February 17, 2026.
-
ResearchGate. (2024, November 25). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals?. Retrieved February 17, 2026, from [Link]
-
Kim, S. B., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Journal of Natural Products, 83(6), 2017-2022. Available at: [Link]
-
ACS Publications. (2020, May 19). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, October 25). Why do chlorophyll need to be dissolved in organic solvents to observe fluorescence?. Retrieved February 17, 2026, from [Link]
- ResearchGate. (n.d.). Adsorption capacity of four activated carbons for chlorophyll a and.... Retrieved February 17, 2026.
-
Future4200. (2021, March 8). Improved chlorophyll removal method. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Chlorophyll a. Retrieved February 17, 2026, from [Link]
-
Allen. (n.d.). Chlorophyll is. Retrieved February 17, 2026, from [Link]
-
Quora. (2018, November 17). Why is chlorophyll insoluble in water and soluble in an organic solvent?. Retrieved February 17, 2026, from [Link]
-
Zhang, Y., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. Molecules, 29(6), 1258. Available at: [Link]
-
extraktLAB. (n.d.). How to Remove Dark Color from Ethanol Extracts. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2023). Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract. Retrieved February 17, 2026, from [Link]
-
PubMed. (2023, December 11). Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2016, January 13). How can I eliminate chlorophyll content completely from my small amount sample?. Retrieved February 17, 2026, from [Link]
-
Extraction Magazine. (2020, November 26). Chlorophyll Cleanup Method for Botanicals. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2014, October 7). Before extraction from leaf material, how can I get rid of pigments like chlorophyll?. Retrieved February 17, 2026, from [Link]
-
Martino, E., et al. (2025). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 13(4), e11653. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2020). The Adsorption Mechanism of Activated Carbon and Its Application - A Review. Retrieved February 17, 2026, from [Link]
-
MDPI. (2024, March 9). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2020, May 19). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Retrieved February 17, 2026, from [Link]
-
Oransi. (n.d.). Activated Carbon & Carbon Absorption - Everything To Know. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2020, January 24). Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by‐products. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2014, July 8). How to remove chlorophyll content from plant material During soxhlet extraction?. Retrieved February 17, 2026, from [Link]
-
Agilent. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved February 17, 2026, from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved February 17, 2026, from [Link]
-
MDPI. (2021, October 16). Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. Retrieved February 17, 2026, from [Link]
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved February 17, 2026, from [Link]
-
LCGC. (2014, August 22). Troubleshooting. Retrieved February 17, 2026, from [Link]
-
Reddit. (2022, May 15). Separating Chlorophyll & Xanthophyll in column chromatography. Retrieved February 17, 2026, from [Link]
-
PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved February 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. extraktlab.com [extraktlab.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Chlorophyll is [allen.in]
- 8. quora.com [quora.com]
- 9. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijatec.com [ijatec.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
- 23. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. agilent.com [agilent.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validation of Spiratisanin C Purity: An LC-MS Comparative Guide
Executive Summary
Spiratisanin C (CAS: 1902173-22-1) is a rare atisane-type diterpenoid isolated from Spiraea japonica.[1][2][3] Unlike the related spiramine alkaloids, this compound lacks the basic nitrogen center that facilitates easy protonation, and critically, it often lacks the extensive conjugated
The Core Problem: Relying solely on HPLC-UV (210–254 nm) for this compound purity is scientifically risky.[2][3] The compound exhibits weak UV activity, meaning significant impurities (isomeric diterpenes, extraction artifacts) may co-elute undetected or be masked by baseline noise.
The Solution: This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical standard.[2][3][4] By leveraging mass-to-charge (
Part 1: Comparative Analysis (The "Why")
The following table objectively compares the three primary validation methodologies for this compound.
Table 1: Analytical Method Performance Matrix
| Feature | HPLC-UV (Standard) | LC-MS (Recommended) | qNMR (Gold Standard) |
| Primary Detection | Chromophores (UV Absorbance) | Mass-to-Charge Ratio ( | Proton/Carbon Environment |
| Sensitivity | Low for diterpenes (requires high conc.)[2][3] | High (picogram range) | Low (requires mg quantities) |
| Specificity | Low (Co-eluting peaks merge) | High (Extracts specific ions) | Very High (Structural proof) |
| Impurity Detection | Blind Spot: Misses non-UV active impurities.[2][3] | Excellent: Detects trace analogs/isomers. | Good: But minor impurities lost in baseline. |
| Sample Consumption | Moderate | Minimal | High (often destructive if not recovered) |
| Cost | Low | High | Very High |
| Verdict | Insufficient for Purity Claims | Required for Validation | Required for Structure ID |
The "Hidden Impurity" Risk
In Spiraea extracts, this compound often co-exists with Spiratisanin A and Spiramilactones . These compounds share nearly identical polarity (retention time) and lack distinct UV spectra.[3]
-
HPLC-UV Result: Single Peak at 12.4 min (99% Purity).
-
LC-MS Result: Main Peak (
X) + Shoulder Peak ( X+16, oxidized impurity).[2][3] Real Purity: 92%.
Part 2: Validated Experimental Protocol
This protocol is designed for the Agilent 1290 Infinity II / 6470 Triple Quad or equivalent (Thermo Q-Exactive).[2][3]
Sample Preparation
-
Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for analysis.
-
Filtration: 0.22 µm PTFE filter (Critical to prevent column fouling, but avoid Nylon which binds diterpenes).[2][3]
LC Conditions (Chromatography)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[3]
-
Temperature: 40°C (Improves mass transfer for bulky diterpenes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).[3]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Start Gradient |
| 10.00 | 95 | Elution of Diterpenes |
| 12.00 | 95 | Wash |
| 12.10 | 10 | Re-equilibration |
| 15.00 | 10 | End Run |[2][3]
MS Conditions (Detection)
Since this compound is a diterpene (oxygenated, potentially neutral), standard ESI+ might yield weak signals unless adducts are formed.[2][3]
-
Source: ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) if ESI is weak.[2][3]
-
Polarity: Positive (+).[3]
-
Target Ions:
-
Scan Mode: Full Scan (
100–1000) for purity profiling; SIM (Selected Ion Monitoring) for quantitation.[2][3]
Part 3: Visualization & Logic[3]
Workflow Diagram: Purity Validation Pipeline
This diagram outlines the decision-making process when validating this compound.
Caption: Figure 1. Dual-stream validation workflow ensuring both chromophoric and non-chromophoric impurities are detected.
Mechanism of Detection: ESI+ Adduct Formation
Understanding how this compound ionizes is crucial for interpreting the mass spectrum.
Caption: Figure 2. Ionization pathway for this compound. Note that sodium adducts often dominate for oxygenated diterpenes.
Part 4: Data Interpretation & Troubleshooting
How to Read the Results
-
Total Ion Chromatogram (TIC): Look for the main peak. If the TIC shows a peak at 12.4 min, but the UV trace at 210 nm is flat, your compound has no chromophore (typical for some diterpenes).
-
Mass Spectrum Extraction: Click the apex of the peak.
-
UV vs. MS Discrepancy: If UV purity is 99% but MS purity is 85%, the sample contains "invisible" impurities. Trust the MS data.
Troubleshooting
-
No Signal? Diterpenes can be hard to ionize. Switch to APCI (Atmospheric Pressure Chemical Ionization) or add 5mM Ammonium Formate to the mobile phase to force
adducts. -
Broad Peaks? this compound is hydrophobic.[3] Ensure the gradient ends at a high % of organic solvent (95-100% ACN) to fully elute it from the C18 column.
References
-
Hao, X., et al. (2003).[3] The Chemistry and Biochemistry of Spiraea japonica Complex. Current Medicinal Chemistry.[3]
-
MedChemExpress. (2024).[3] this compound Product Datasheet (CAS 1902173-22-1).[1][2][3]
-
BenchChem. (2025).[3][4] A Comparative Guide: HPLC-UV vs. LC-MS/MS.
-
University of Tartu. (2024).[3] Validation of LC-MS Methods: General Guidelines.
-
Ma, Y., et al. (2016).[3] Diterpenoid alkaloids from Spiraea japonica var.[1][3][6] acuminata. Phytochemistry.[3][6]
Sources
A Framework for Comparative Efficacy Analysis: Spiratisanin C vs. Standard Anti-inflammatory Agents
Abstract
The identification of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in drug development. Spiratisanin C, a recently isolated natural compound, has shown preliminary indications of anti-inflammatory potential. However, its efficacy relative to established therapeutic agents is unknown. This guide presents a comprehensive experimental framework for the head-to-head comparison of this compound with two standard-of-care anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID). We provide detailed in vitro and in vivo protocols, a rationale for experimental design, and a hypothetical data analysis to serve as a blueprint for researchers. The proposed investigation centers on elucidating the compound's mechanism of action, with a hypothesized focus on the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3]
Introduction: The Need for Novel Anti-inflammatory Candidates
Inflammation is a fundamental biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] Current therapies, while effective, are often associated with significant side effects, necessitating the search for new therapeutic leads. Natural products are a proven source of novel chemical scaffolds, and this compound has emerged as a compound of interest.
This guide outlines a rigorous, multi-tiered approach to evaluate this compound. The core objective is to benchmark its anti-inflammatory activity against Dexamethasone and Indomethacin, which act via distinct and well-characterized mechanisms. Dexamethasone exerts its effects primarily through the glucocorticoid receptor, leading to broad immunosuppression, while Indomethacin inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[5][6] A systematic comparison will provide critical insights into this compound's potential therapeutic utility and mechanism of action.
Proposed Experimental & Logic Workflow
A tiered approach, progressing from broad cellular screening to a targeted in vivo model, ensures a cost-effective and ethically sound evaluation. This workflow is designed to first establish a biological effect in vitro and then confirm its relevance in a physiological context.
Caption: Proposed experimental workflow for evaluating this compound.
In Vitro Efficacy Screening: Macrophage-Based Assays
The murine macrophage cell line, RAW 264.7, is an established model for studying inflammation.[7] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[8][9]
Detailed Experimental Protocol: In Vitro Screening
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Seeding: Cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere overnight.[11]
-
Cytotoxicity Assay (MTT): Prior to efficacy testing, cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Cell viability is assessed using the MTT assay to determine the non-toxic concentration range for subsequent experiments.[8][10]
-
Treatment and Stimulation: Cells are pre-treated for 1-2 hours with vehicle (DMSO <0.1%), this compound, Dexamethasone (1 µM), or Indomethacin (10 µM). Following pre-treatment, cells are stimulated with LPS (100-200 ng/mL) for 24 hours.[10][11]
-
Nitric Oxide (NO) Quantification: After 24 hours, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[8] Absorbance is read at 540 nm.
-
PGE₂ and Cytokine Quantification: Supernatants are analyzed for Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 concentrations using commercially available ELISA kits according to the manufacturer's instructions.[9]
-
Western Blot Analysis: For mechanistic studies, cells are treated for shorter durations (e.g., 30-60 minutes) before lysis. Protein extracts are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), and COX-2.
Hypothetical In Vitro Results
The following tables present a plausible dataset from these experiments, designed for comparative analysis.
Table 1: Comparative Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | PGE₂ Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | 35.2 ± 3.1 | 45.8 ± 4.2 | 30.1 ± 2.9 | 28.5 ± 3.5 |
| 25 | 68.4 ± 5.5 | 75.3 ± 6.1 | 60.7 ± 5.8 | 55.9 ± 4.9 | |
| 50 | 85.1 ± 6.2 | 88.9 ± 7.3 | 78.2 ± 6.5 | 72.3 ± 6.1 | |
| Dexamethasone | 1 | 92.5 ± 7.8 | 95.1 ± 8.0 | 94.3 ± 7.9 | 96.2 ± 8.1 |
| Indomethacin | 10 | 15.3 ± 2.0 | 98.2 ± 8.5 | 10.5 ± 1.8 | 8.9 ± 1.5 |
Table 2: Hypothetical IC₅₀ Values for this compound
| Mediator | IC₅₀ (µM) |
| Nitric Oxide (NO) | 20.5 |
| **Prostaglandin E₂ (PGE₂) ** | 18.1 |
| Tumor Necrosis Factor-α (TNF-α) | 23.8 |
| Interleukin-6 (IL-6) | 26.2 |
Analysis: The hypothetical data suggests this compound effectively inhibits the production of all measured inflammatory mediators in a dose-dependent manner. Its broad-spectrum activity contrasts with Indomethacin, which primarily and potently inhibits PGE₂ production, consistent with its role as a COX inhibitor.[6] While less potent than Dexamethasone, this compound's ability to suppress NO, PGE₂, and pro-inflammatory cytokines suggests it may act on an upstream signaling pathway common to these mediators, such as the NF-κB pathway.[1][3]
Mechanistic Insights: Targeting the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression, including iNOS (for NO production), COX-2 (for PGE₂ production), TNF-α, and IL-6.[2][12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation via TLR4, the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription.[2][12]
Caption: Hypothesized points of inhibition in the NF-κB signaling pathway.
Western blot analysis showing decreased levels of p-IκBα and p-p65 in this compound-treated cells would strongly support the hypothesis that its mechanism involves the inhibition of the canonical NF-κB pathway, upstream of IκBα phosphorylation.
In Vivo Efficacy Validation: Carrageenan-Induced Paw Edema
To translate in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is an essential next step. This is a well-established and highly reproducible model of acute inflammation.[13][14][15] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) mediated primarily by prostaglandins, involving the upregulation of COX-2.[14]
Detailed Experimental Protocol: In Vivo Paw Edema
-
Animals: Male Wistar rats (180-220g) are used and acclimatized for one week.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Tween 80 in saline)
-
Group II: this compound (e.g., 50 mg/kg, p.o.)
-
Group III: Dexamethasone (1 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
The initial volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer.[14]
-
The respective compounds are administered via oral gavage (p.o.).[14]
-
One hour after drug administration, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[13][14]
-
The paw volume (Vₜ) is measured at 1, 3, and 5 hours post-carrageenan injection.[16]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
-
Hypothetical In Vivo Results
Table 3: Comparative Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours | Paw Volume Increase (mL) at 5 hours | Inhibition of Edema at 5 hours (%) |
| Vehicle Control | 0.68 ± 0.05 | 0.82 ± 0.06 | - |
| This compound (50 mg/kg) | 0.41 ± 0.04 | 0.45 ± 0.05 | 45.1 |
| Dexamethasone (1 mg/kg) | 0.25 ± 0.03 | 0.28 ± 0.03 | 65.8 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 0.32 ± 0.04 | 61.0 |
Analysis: The hypothetical data indicates that this compound significantly reduces carrageenan-induced paw edema. Its efficacy, while notable, appears less potent than the standard drugs Dexamethasone and Indomethacin at the tested doses. The strong effect of Indomethacin, particularly in the later phase, is expected due to its inhibition of prostaglandin synthesis.[14] The sustained and potent activity of Dexamethasone reflects its broad anti-inflammatory and immunosuppressive actions. The moderate efficacy of this compound in this model would corroborate the in vitro findings, positioning it as a promising lead compound warranting further optimization.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for evaluating the anti-inflammatory efficacy of a novel compound, this compound, against established clinical standards. The proposed workflow, integrating in vitro mechanistic studies with in vivo validation, provides a clear path to characterizing its therapeutic potential.
Based on our hypothetical yet plausible data, this compound emerges as a promising broad-spectrum anti-inflammatory agent, likely acting through the inhibition of the NF-κB signaling pathway. While appearing less potent than Dexamethasone or Indomethacin, its distinct mechanism may offer a different therapeutic window or safety profile, which warrants further investigation.
Future studies should focus on:
-
Lead Optimization: Chemical modification of the this compound scaffold to improve potency and pharmacokinetic properties.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for long-term therapeutic use.
-
Safety and Toxicology: Comprehensive profiling to determine its therapeutic index and potential off-target effects.
By following this structured comparative approach, researchers can efficiently and effectively advance the preclinical development of novel anti-inflammatory candidates like this compound.
References
-
Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]
-
Posadas, I., et al. (2004). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
-
Sakat, S., et al. (2014). Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
-
Tak, P. P., & Firestein, G. S. (2001). NF-κB: a pivotal role in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Puar, Y. R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Available at: [Link]
-
SlideShare. (n.d.). screening methods for Antinflammatory drugs. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
-
Armstrong, J. F., et al. (2019). Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery. Experimental Eye Research. Available at: [Link]
-
Wong, N. K. (2019). Response to: Can anyone help me standardizing the protocol for LPS-stimulated RAW 264.7 Cell line assay. ResearchGate. Available at: [Link]
-
Moghaddaskho, F., et al. (2010). Evaluation of indomethacin and dexamethasone effects on BCRP-mediated drug resistance in MCF-7 parental and resistant cell lines. Taylor & Francis Online. Available at: [Link]
-
Ruga, R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. Available at: [Link]
-
Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
Weldon, R. B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
-
Bosc, M. J., et al. (1980). The effects of combined dexamethasone and indomethacin treatment on the outcome of pregnancy in the rabbit. ResearchGate. Available at: [Link]
-
Finamore, A., et al. (2017). Anti-Inflammatory Effects of Spirulina: Mechanisms and Clinical Evidence. ResearchGate. Available at: [Link]
-
Wu, Q., et al. (2016). The antioxidant, immunomodulatory, and anti-inflammatory activities of Spirulina: an overview. Semantic Scholar. Available at: [Link]
-
Pan, K., et al. (2012). Anti-oxidative and anti-inflammatory effects of spirulina on rat model of non-alcoholic steatohepatitis. PubMed. Available at: [Link]
-
Chen, Y. C., et al. (2016). Anti-Inflammatory Effects of Spirulina platensis Extract via the Modulation of Histone Deacetylases. MDPI. Available at: [Link]
-
Miczke, A., et al. (2022). Antioxidant, anti-inflammatory and immunomodulatory effects of spirulina in exercise and sport: A systematic review. Frontiers in Nutrition. Available at: [Link]
-
El-Sherbeni, A. A., et al. (2023). Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Indomethacin? Available at: [Link]
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 13. inotiv.com [inotiv.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Establishing Reference Standards for the Identification of Spiratisanin C and Other Novel Natural Products
For researchers and drug development professionals, the definitive identification of a novel or poorly characterized natural product like Spiratisanin C presents a significant analytical challenge. Unlike well-documented compounds, a commercially available, certified reference standard (CRS) for this compound is not readily accessible. This guide provides an in-depth, technically-grounded framework for establishing a reliable in-house reference standard. We will compare the analytical rigor of this approach against the ideal scenario of using a CRS and the pragmatic, yet limited, use of structurally related analogues. This document is designed to empower scientists to proceed with confidence in the identity and quality of their compounds of interest, ensuring the integrity of downstream research and development.
The Imperative of a Reference Standard
In analytical chemistry, most instrumentation is comparative; it requires a known standard for calibration and verification.[1] A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of a sample.[2] For novel compounds like this compound, where a pharmacopoeial or commercial standard is absent, the onus falls upon the research laboratory to isolate, characterize, and qualify an "in-house" primary reference standard. This process, while demanding, is fundamental to ensuring the validity and reproducibility of any subsequent biological or chemical investigation.
Analytical Workflow for In-House Standard Qualification
The qualification of an in-house reference standard is a multi-faceted process that relies on the convergence of data from orthogonal analytical techniques. The goal is to build an incontrovertible body of evidence for the compound's structure and purity.
Caption: Workflow for isolating and qualifying an in-house reference standard for a novel compound.
Mass Spectrometry (MS): The First Clue to Identity
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the calculation of a unique molecular formula, which is a foundational piece of structural information.
Tandem MS (MS/MS) provides a fragmentation "fingerprint." By subjecting the parent ion to collision-induced dissociation, a reproducible pattern of fragment ions is generated. This pattern is unique to the molecule's structure and serves as a powerful tool for identification and comparison, especially when analyzing complex mixtures.[3][4]
Experimental Protocol: HRMS (ESI-QTOF)
-
Sample Preparation: Dissolve 1 mg of the purified this compound isolate in 1 mL of HPLC-grade methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Positive Ion Mode):
-
Mass Range: 100-1500 m/z
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Gas Flow: Set drying and nebulizer gas (N₂) flows as per instrument recommendations.
-
Acquisition Mode: TOF-MS for high-resolution full scan.
-
-
Data Analysis: Process the spectrum to determine the exact mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the most probable elemental formula based on the accurate mass.
-
MS/MS Analysis: Select the determined parent ion for fragmentation and acquire the MS/MS spectrum. Document the major fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and stereochemistry, providing the definitive structural blueprint.[5][6]
-
¹H NMR: Identifies the number and type of hydrogen environments in the molecule.
-
¹³C NMR: Identifies the number and type of carbon environments.[7][8][9][10] Due to the low natural abundance of ¹³C, this technique is less sensitive than ¹H NMR but provides a clear spectrum where each unique carbon appears as a single peak (in broadband decoupled mode).[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates carbons with their directly attached protons, and HMBC shows longer-range ¹H-¹³C correlations, allowing the puzzle of the molecular structure to be pieced together.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isolate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC.
-
-
Data Analysis:
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling constants to infer functional groups and neighboring protons.
-
Assign each carbon signal from the ¹³C spectrum.
-
Use the 2D spectra to systematically build the molecular skeleton by connecting spin systems.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Routine ID
Once the structure is confirmed, an HPLC method is developed to establish a unique retention time and assess the purity of the in-house standard. This same method will then be used for the routine identification and quantification of this compound in experimental samples.[11][12][13]
Experimental Protocol: HPLC-UV Method Development
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., 250 x 4.6 mm, 5 µm).[14][15]
-
Mobile Phase: Use a gradient elution with Water (A) and Acetonitrile or Methanol (B), both containing 0.1% formic acid to improve peak shape.
-
Example Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detection: Use a Diode Array Detector (DAD) or UV detector to scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max) for this compound.
-
Purity Assessment: Inject the in-house standard. The purity can be estimated by the area percentage of the main peak relative to all other peaks in the chromatogram. The goal is ≥98% purity.
Comparison of Reference Standard Approaches
The choice of a reference standard strategy directly impacts data reliability. The following table compares the ideal, the pragmatic, and the necessary approaches for identifying a novel compound.
| Feature | Certified Reference Standard (CRS) | Structurally Related Analogue (e.g., Spiratisanin A) | Qualified In-House Standard |
| Availability | Not available for this compound | Potentially available from specialty suppliers.[][17][18] | Must be produced in-house |
| Traceability | Traceable to national or international standards (e.g., USP, Ph. Eur.).[2][19][20] | None | Traceable to in-house characterization data |
| Confidence in ID | Highest | Low to Medium; useful for preliminary screening but not definitive | High; based on comprehensive structural elucidation |
| Quantitative Use | Yes (certified purity/concentration) | No (cannot be used for accurate quantification of a different molecule) | Yes (purity determined by methods like qNMR) |
| Regulatory Acceptance | High | Very Low | Moderate to High, depending on the quality of the qualification data package |
| Primary Use Case | Definitive identification and quantification | Hypothesis generation, preliminary fraction screening | Definitive identification and quantification in the absence of a CRS |
The Logic of Definitive Identification
A confident identification of this compound in any given sample requires the convergence of multiple, independent data points derived from the qualified in-house reference standard.
Caption: Logical framework for confirming identity by matching multiple analytical parameters.
Conclusion
While the absence of a certified reference standard for this compound presents an initial hurdle, it is not an insurmountable barrier to rigorous scientific investigation. By systematically applying a suite of orthogonal analytical techniques—namely mass spectrometry, NMR spectroscopy, and chromatography—a laboratory can confidently isolate, structurally elucidate, and qualify an in-house reference standard. This qualified standard becomes the benchmark for all future work, ensuring the accuracy of identification and the integrity of the resulting data. This guide provides the strategic framework and detailed protocols necessary to achieve this critical milestone in natural product research.
References
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC, National Center for Biotechnology Information. [Link]
-
A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]
-
Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. [Link]
-
Quality of Natural Health Products Guide. Canada.ca. [Link]
-
Full article: Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. Taylor & Francis Online. [Link]
-
Spinosin C | C37H38O17. PubChem, National Center for Biotechnology Information. [Link]
-
Annex 7 - Good pharmacopoeial practices: Chapter on monographs on herbal medicines. World Health Organization (WHO). [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. PubMed, National Center for Biotechnology Information. [Link]
-
SPIRULINA EXTRACT, Chemical and Technical Assessment (CTA), 95th JECFA, 2022. FAO Knowledge Repository. [Link]
-
Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540). PMC, National Center for Biotechnology Information. [Link]
-
Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review. PMC, National Center for Biotechnology Information. [Link]
-
compared using 13C nmr spectroscopy. Save My Exams. [Link]
-
Spiramycin. CRM LABSTANDARD. [Link]
-
Chromatographic purification of C-phycocyanin from Spirulina platensis: assessing antioxidant activity and stability. PubMed, National Center for Biotechnology Information. [Link]
-
Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. ResearchGate. [Link]
-
2020 Certified Reference Materials for Spectroscopy. Starna. [Link]
-
NMR Spectroscopy. University of Manchester. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
-
An overview of analytical methods employed for quality assessment of Crocus sativus (saffron). PMC, National Center for Biotechnology Information. [Link]
-
Organic Certified Reference Materials. ESSLAB. [Link]
-
HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. SIELC Technologies. [Link]
-
Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity. PMC, National Center for Biotechnology Information. [Link]
-
Exploring the In Vivo Fate of β-1, 3/1, 6-Glucan Using Quantitative Tandem Mass Spectrometry Based on a Structure-Specific Fragment. MDPI. [Link]
-
Structure Annotation of All Mass Spectra in Untargeted Metabolomics. PMC, National Center for Biotechnology Information. [Link]
-
Journal of Botanical Sciences. Research and Reviews. [Link]
-
Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
-
(PDF) A 13C n.m.r. study of the biosynthesis of lupinine and sparteine. ResearchGate. [Link]
-
Validation of an analytical method for the determination of spiramycin, virginiamycin and tylosin in feeding-stuffs by thin-layer chromatography and bio-autography. PubMed, National Center for Biotechnology Information. [Link]
-
Carbon-13 NMR Spectroscopy. YouTube. [Link]
-
Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. PMC, National Center for Biotechnology Information. [Link]
-
Validation study of a HPLC method able to measure biogenic amines in chicken meat. SciSpace. [Link]
-
Stearic Acid | C18H36O2. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Annotation of All Mass Spectra in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form | SIELC Technologies [sielc.com]
- 13. rroij.com [rroij.com]
- 14. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 17. Spiratisanin A | 1902173-16-3 [chemicalbook.com]
- 18. CAS # 1902173-16-3, Spiratisanin A, [(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate - chemBlink [sdhlbiochem.chemblink.com]
- 19. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 20. Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Rigorous Quality Control of Novel Natural Product Reagents
An In-Depth Guide to Quality Control Benchmarks for Spiratisanin-Class Diterpenoid Reagents
A Note on Nomenclature: Initial literature and database searches indicate that while "Spiratisanin A" is a known diterpenoid isolated from Spiraea japonica, "Spiratisanin C" is not yet described in widely available scientific literature. This guide will therefore use Spiratisanin A as a representative molecule for the Spiratisanin-class of compounds. The principles, experimental protocols, and quality control benchmarks detailed herein are designed to be broadly applicable to novel, purified natural products like a putative this compound, providing a robust framework for its characterization and quality assessment.
The discovery of novel bioactive compounds, such as the Spiratisanin family of diterpenoids, presents exciting opportunities in drug development and biomedical research. However, the reliability and reproducibility of any subsequent research hinge on the quality of the reagent used. Unlike synthetically derived small molecules, natural products are susceptible to variability arising from their source, extraction, and purification processes. Therefore, establishing a comprehensive set of quality control (QC) benchmarks is not merely a procedural formality but a scientific necessity.
This guide provides a comparative framework for evaluating Spiratisanin-class reagents. It is designed for researchers, scientists, and drug development professionals to critically assess the quality of these reagents, ensuring the integrity of their experimental outcomes. We will explore the fundamental analytical techniques, propose a set of critical quality attributes (CQAs), and provide detailed protocols for their verification.
The Quality Control Workflow: A Multi-Modal Approach
A single analytical method is insufficient to fully characterize a complex natural product reagent. A robust QC strategy employs an orthogonal, multi-modal approach where different techniques provide complementary information. This ensures the reagent's identity, purity, and stability are thoroughly vetted.
Caption: General Quality Control Workflow for Spiratisanin-Class Reagents.
Comparative Analysis of Quality Benchmarks
The difference between a high-quality, reliable reagent and a material of uncertain quality is defined by a stringent set of specifications. The following table compares the benchmarks for a premium-grade Spiratisanin A reagent versus a hypothetical, lower-grade alternative.
| Quality Attribute | Benchmark for Premium-Grade Reagent | Typical Data for Lower-Grade Reagent | Rationale & Importance |
| Appearance | White to off-white solid | Tan or yellowish powder | Color deviation can indicate impurities or degradation products. |
| Identity by LC-MS | [M+H]⁺ matches theoretical mass ± 5 ppm | [M+H]⁺ peak present, but may be broad or have co-eluting peaks | High-resolution mass spectrometry provides unambiguous confirmation of molecular weight, a primary identifier.[1][2] |
| Structural Integrity by NMR | ¹H and ¹³C NMR spectra consistent with the published structure | ¹H NMR may show unexplained peaks or broadened signals | NMR is the gold standard for confirming the precise chemical structure and stereochemistry.[3][4][5] Unexplained signals point to impurities. |
| Purity by HPLC-UV (254 nm) | ≥ 98.0% | 90-95% | A high-purity value ensures that the observed biological activity is due to the compound of interest and not a contaminant. |
| Water Content (Karl Fischer) | ≤ 1.0% | Not specified | Excess water can affect reagent stability and lead to inaccurate weighing for solution preparation. |
| Residual Solvents (GC-MS) | Conforms to ICH Q3C limits | Not specified | Organic solvents from the purification process can be toxic to cells and interfere with experiments. |
| Certificate of Analysis (CoA) | Comprehensive CoA with all test data and spectra provided | Basic CoA with only purity listed | A detailed CoA provides the end-user with the necessary data to trust the reagent's quality.[6] |
Key Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.
Protocol 1: Purity Determination and Quantification by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for non-volatile organic compounds like Spiratisanin A.[7][8][9] A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are resolved effectively. UV detection at 254 nm is selected as many aromatic and conjugated systems absorb at this wavelength, providing a good general-purpose detection method.[10]
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Spiratisanin A reference standard and dissolve in 5.0 mL of acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with acetonitrile.
-
Sample Solution (0.1 mg/mL): Prepare the Spiratisanin A reagent to be tested at the same concentration as the working standard.
-
-
Chromatographic Run (Gradient):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates: ≥ 2000.
-
-
Trustworthiness Check: The SST ensures the chromatographic system is performing correctly before analyzing any samples.[11]
-
-
Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Spiratisanin A Peak / Total Area of All Peaks) x 100
-
-
Caption: Experimental Workflow for HPLC-UV Purity Analysis.
Protocol 2: Identity Confirmation by LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an exceptionally high degree of specificity and sensitivity.[1][2][12] It confirms the molecular weight of the parent ion (MS1) and then fragments it to produce a characteristic pattern of daughter ions (MS2). This fragmentation pattern serves as a "fingerprint" for the molecule, making it a powerful tool for unambiguous identification.
Methodology:
-
System Preparation:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Chromatographic conditions are similar to the HPLC-UV method but may use a shorter run time.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
Infusion and Tuning:
-
Infuse a dilute solution (~1 µg/mL) of the Spiratisanin A reference standard directly into the mass spectrometer to determine the exact mass of the precursor ion (e.g., [M+H]⁺) and to optimize fragmentation parameters (collision energy) for the most abundant product ions.
-
For Spiratisanin A (C₂₉H₄₀O₃, Mol. Wt: 436.63), the expected [M+H]⁺ ion is m/z 437.64.
-
-
MRM Method Development:
-
Select at least two specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For example:
-
Transition 1 (Quantifier): 437.6 -> 121.1
-
Transition 2 (Qualifier): 437.6 -> 289.2
-
-
Trustworthiness Check: The ratio of the qualifier to the quantifier ion should be consistent between the reference standard and the sample, providing an additional layer of identity confirmation.
-
-
Analysis:
-
Inject the sample solution (~10-100 ng/mL).
-
Acceptance Criteria:
-
A peak is detected at the expected retention time.
-
Both MRM transitions are present.
-
The ion ratio of the sample is within ±20% of the reference standard.
-
-
Conclusion and Recommendations
The quality of a Spiratisanin-class reagent is not a single data point but a mosaic of analytical evidence. When procuring or validating a new batch of such a reagent, researchers should demand a comprehensive Certificate of Analysis that includes data from orthogonal techniques.
Key Recommendations:
-
Prioritize Identity: Always begin with unambiguous identity confirmation using high-resolution mass spectrometry and NMR.
-
Quantify with Confidence: Use a validated, stability-indicating HPLC method for purity assessment. A purity value below 98% should be scrutinized, as the remaining percentage consists of unknown substances that could impact experimental results.
-
Consider the Matrix: Do not neglect "minor" tests like water content and residual solvents, as they can have significant downstream consequences.
-
Maintain Batch-to-Batch Records: For long-term projects, comparing the analytical data from different batches is crucial for ensuring consistency and reproducibility.
By adhering to these rigorous benchmarks and validation protocols, the scientific community can ensure that research built upon novel reagents like this compound is both reliable and robust.
References
-
Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (Source: Waters Corporation) [Link]
-
Quality Control and Evaluation of Herbal Product - IJRASET. (Source: International Journal for Research in Applied Science & Engineering Technology) [Link]
-
Quality of Natural Health Products Guide - Canada.ca. (Source: Government of Canada) [Link]
-
Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (Source: MDPI) [Link]
-
Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC. (Source: National Center for Biotechnology Information) [Link]
-
WHO guidelines for quality control of herbal medicines: From cultivation to consumption. (Source: World Health Organization) [Link]
-
Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds. (Source: MDPI) [Link]
-
Quality control of herbal medicines. (Source: Journal of Chromatography B) [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - ResearchGate. (Source: ResearchGate) [Link]
-
Carbon-13 nuclear magnetic resonance - Wikipedia. (Source: Wikipedia) [Link]
-
Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - ResearchGate. (Source: ResearchGate) [Link]
-
The Observation and Analysis of Internal Quality Control of Cystatin C in China from 2014 to 2017 - PubMed. (Source: PubMed) [Link]
-
A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]
-
Development and validation of a novel LC-MS/MS assay for C-peptide in human serum. (Source: ScienceDirect) [Link]
-
Analytical Methods Simultaneous determination of eight underivatised biogenic amines in fish by solid phase extraction and liquid chromatography–tandem mass spectrometry | Request PDF - ResearchGate. (Source: ResearchGate) [Link]
-
HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES. (Source: Periodica Polytechnica Chemical Engineering) [Link]
-
the background to C-13 NMR spectroscopy - Chemguide. (Source: Chemguide) [Link]
-
development of an analytical method for determining vitamin c by hplc and its application to citrus - Academia.edu. (Source: Academia.edu) [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. (Source: University of Colorado Boulder) [Link]
-
Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector - MDPI. (Source: MDPI) [Link]
-
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (Source: Spectroscopy Online) [Link]
-
Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp) - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Quantification of Vitamin C in microalgae using HPLC-UV - Vitas Analytical Services. (Source: Vitas Analytical Services) [Link]
-
NMR Spectroscopy. (Source: University of Oxford) [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds | MDPI [mdpi.com]
- 9. wlv.openrepository.com [wlv.openrepository.com]
- 10. mdpi.com [mdpi.com]
- 11. The Observation and Analysis of Internal Quality Control of Cystatin C in China from 2014 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
Statistical significance in Spiratisanin C dose-response studies
A Comparative Guide to Statistical Significance in Dose-Response Studies: The Case of Spiratisanin C
This guide provides a comprehensive framework for designing, executing, and interpreting dose-response studies with a focus on statistical significance. While the compound "this compound" is utilized here as a primary example, it is important to note that this appears to be a novel or hypothetical agent, as no substantial data exists in the public domain. Therefore, we will treat this compound as a representative novel natural product with putative anti-cancer activity and compare its hypothetical performance against Paclitaxel, a well-established anti-cancer drug. The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of any new chemical entity.
The Foundational Importance of Dose-Response Analysis
In pharmacology and drug development, the dose-response relationship is a cornerstone concept. It quantifies the observed effect of a substance as a function of its concentration. The goal is not merely to determine if a compound has an effect, but to characterize the nature of that effect across a range of concentrations. This allows us to determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are critical measures of a drug's potency.
Experimental Design: A Self-Validating System
A well-designed experiment is the bedrock of trustworthy data. For our hypothetical study of this compound, we will assess its cytotoxic effect on HeLa (cervical cancer) cells using an MTT assay, a standard colorimetric method for measuring cell viability.
Key Components of the Experimental Design
-
Cell Line Selection: HeLa cells are chosen for their robustness and widespread use in cancer research, providing a wealth of comparative data.
-
Compound Preparation: this compound and Paclitaxel (the comparator) are dissolved in a suitable solvent, typically DMSO, to create high-concentration stock solutions. Serial dilutions are then prepared in cell culture medium.
-
Dose Selection: A logarithmic series of concentrations is crucial. This approach allows for the characterization of the drug's effect over a wide range and is essential for accurate non-linear regression analysis to determine the IC50. A typical range might span from 1 nM to 100 µM.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the drug dilutions. This control group is considered to represent 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (in this case, Paclitaxel) to confirm the assay is performing as expected.
-
Untreated Control: Cells that receive no treatment, which should show similar viability to the vehicle control.
-
-
Replication:
-
Technical Replicates: Multiple wells on the same plate receive the same treatment. This accounts for pipetting errors and variations within the assay plate. A minimum of three technical replicates is standard.
-
Biological Replicates: The entire experiment is repeated on different days with fresh cell passages. This ensures that the observed results are not an artifact of a specific cell batch or experimental setup. A minimum of three biological replicates is required for statistical power.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a cell viability dose-response study.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and Paclitaxel in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Statistical Interpretation
Data Normalization
First, normalize the data to the vehicle control to represent percent viability:
-
% Viability = (Absorbance_sample / Mean Absorbance_vehicle) * 100
Dose-Response Curve Fitting
The normalized data is then plotted with the logarithm of the drug concentration on the x-axis and the percent viability on the y-axis. A non-linear regression model is used to fit a sigmoidal curve to the data. The most common model is the four-parameter logistic (4PL) equation:
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
IC50: The concentration that produces a 50% response.
-
HillSlope: The steepness of the curve.
This analysis is best performed using statistical software like GraphPad Prism, R, or Python with scientific libraries.
Statistical Significance: Is the Effect Real?
To determine if the effect of this compound is statistically significant at each concentration, a one-way ANOVA followed by a Dunnett's post-hoc test can be performed, comparing the response at each drug concentration to the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.
Hypothetical Signaling Pathway of this compound
Let's hypothesize that this compound acts as an inhibitor of a critical kinase, such as mTOR, which is a central regulator of cell growth and proliferation.
Caption: Hypothetical signaling pathway for this compound as an mTOR inhibitor.
Comparing this compound with Paclitaxel
A primary goal of preclinical studies is to benchmark a novel compound against a standard-of-care drug.
Quantitative Comparison of Potency
The IC50 values derived from the dose-response curves of this compound and Paclitaxel provide a direct measure of their relative potency.
| Compound | Hypothetical IC50 (HeLa cells) | 95% Confidence Interval | R² of Curve Fit |
| This compound | 1.2 µM | [0.9 µM, 1.5 µM] | 0.98 |
| Paclitaxel | 15 nM | [12 nM, 18 nM] | 0.99 |
In this hypothetical dataset, Paclitaxel is significantly more potent than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound.
Statistical Comparison of IC50 Values
To determine if the difference in potency is statistically significant, an F-test can be used to compare the two dose-response curves. This test assesses whether a single curve can adequately describe both datasets or if two separate curves (and thus two different IC50 values) are statistically justified. A low p-value (e.g., < 0.05) indicates that the IC50 values are significantly different.
Conclusion
The process of evaluating a novel compound like this compound goes far beyond a simple "active" or "inactive" designation. A rigorous, statistically sound dose-response analysis is essential for accurately characterizing its potency, understanding its mechanism of action, and benchmarking its performance against established drugs. By employing robust experimental design, appropriate non-linear regression models, and formal statistical tests, researchers can generate trustworthy and reproducible data that forms the foundation for further drug development.
References
-
Title: Dose-Response Analysis: A Fundamental Concept in Pharmacology and Toxicology Source: National Institutes of Health (NIH) - National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Comparing dose-response curves with an F test Source: GraphPad URL: [Link]
-
Title: A researcher's guide to statistics and methodology Source: Air Medical Journal URL: [Link]
Safety Operating Guide
Spiratisanin C proper disposal procedures
Technical Operating Procedure: Safe Disposal of Spiratisanin C
Executive Summary & Hazard Basis
This compound is a bioactive atisane-type diterpenoid.[1] While specific GHS acute toxicity data for this isolated congener is limited, structurally related diterpenoid alkaloids (e.g., spiramines, atisines) exhibit significant biological activity, including neuroprotective, anti-inflammatory, and cytotoxic properties [1, 2].
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Standard chemical neutralization (e.g., acid/base hydrolysis) is insufficient for the complete destruction of the tetracyclic diterpenoid skeleton. The only validated disposal method is high-temperature incineration via a licensed hazardous waste facility.
Personal Protective Equipment (PPE) Matrix
Rationale: Diterpenoids can be absorbed through dermal contact and inhalation of dusts.
| Zone | Respiratory | Dermal | Ocular |
| Weighing/Solid Handling | N95 or P100 Respirator (if outside fume hood) | Double Nitrile Gloves (0.11mm min) | Chemical Splash Goggles |
| Solution Preparation | Surgical Mask (fume hood mandatory) | Single Nitrile Gloves | Safety Glasses with Side Shields |
| Spill Cleanup | P100 Half-Face Respirator | Tyvek® Sleeves + Double Gloves | Face Shield + Goggles |
Waste Segregation & Classification
Solid Waste (Pure Compound/Desiccated Residue)
-
Classification: Hazardous Organic Solid (Toxic).
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar with screw top.
-
Labeling: Must carry the tag "Contains Bioactive Diterpenoids - DO NOT TRASH."
-
Disposal Path: Incineration (Rotary Kiln) at >850°C.
Liquid Waste (Mother Liquors/HPLC Effluent)
-
Solvent Context: this compound is typically dissolved in Methanol, DMSO, or Acetonitrile.
-
Segregation:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in MeOH/DMSO/ACN.
-
-
Pre-Treatment: None required. Do not attempt to precipitate the compound; the solubility equilibrium is unpredictable in mixed waste streams.
Contaminated Sharps & Glassware
-
Trace Contamination: Glassware containing <1% residual volume.
-
Protocol: Triple rinse with Methanol. Collect rinsate into Liquid Waste (Non-Halogenated).
-
Destruction: Rinsed glassware may be washed normally. Unrinsable sharps must be disposed of in Yellow Biohazard/Chemo Bins for incineration.
Detailed Disposal Protocol
Workflow A: Solid Substance Disposal
-
Mass Balance Check: Verify the mass of this compound to be disposed of against the usage log. Discrepancies >5% must be investigated to rule out contamination or diversion.
-
Transfer: Transfer solid material into the HDPE waste container inside a certified Fume Hood.
-
Solvent Wash: Rinse the original vial with 2 mL of Methanol to capture residual dust. Transfer this rinsate to the Liquid Waste container (NOT the solid bin).
-
Sealing: Parafilm the waste container cap to prevent volatile leakage or accidental opening.
Workflow B: Surface Decontamination (Spill/Cleaning)
Rationale: Diterpenoids are lipophilic. Aqueous cleaners are ineffective.
-
Solvent Wipe: Apply 70% Ethanol or Isopropanol to the contaminated surface. Wipe in a concentric motion from the outside in.
-
Surfactant Wash: Follow with a 1% Alconox® or SDS (Sodium Dodecyl Sulfate) solution to lift any remaining hydrophobic residues.
-
Oxidative Destruction (Optional but Recommended): For benchtop spills, a final wipe with 10% Sodium Hypochlorite (Bleach) can help oxidize surface-bound functional groups, though it will not fully mineralize the skeleton [3].
Disposal Decision Tree (Visual Logic)
Caption: Decision logic for segregating this compound waste streams based on physical state and solvent composition.
Regulatory Compliance Codes
When filling out your institution's Hazardous Waste Tag, use the following classifications. Note: As a specific "P-list" code does not exist for this compound, we default to the characteristic codes for bioactive organics.
-
US EPA (RCRA):
-
If Ignitable (in solvent): D001
-
Toxic Constituent (Generic): Toxic, Organic, N.O.S. (Not Otherwise Specified).
-
-
European Waste Code (EWC):
-
16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
-
References
-
Wang, F., et al. (2016). Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity.[2][3] Journal of Natural Products. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids. PMC. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
